1-[4-(Trifluoromethyl)benzyl]azetidine
Description
Historical Context and Evolution of Azetidine (B1206935) Chemistry in Synthetic Methodologies
Azetidines, four-membered nitrogen-containing heterocycles, are valuable structural motifs in organic synthesis and medicinal chemistry. rsc.orgrsc.orgresearchwithrutgers.comresearchgate.net Their journey from chemical curiosities to indispensable building blocks has been marked by significant advancements in synthetic methodologies, driven by the unique challenges and opportunities presented by their strained ring system.
Early Approaches to Azetidine Ring Construction
The synthesis of the azetidine ring, a four-membered heterocycle, has been a subject of interest since its first reported synthesis in 1888. rsc.org Early and foundational methods for constructing this strained ring system primarily relied on intramolecular cyclization reactions. One of the most common strategies involved the cyclization of γ-haloamines or molecules with a similar arrangement of a nucleophilic amine and a carbon atom bearing a leaving group. clockss.org
Key historical synthetic strategies include:
Intramolecular Nucleophilic Substitution: This classic approach involves the reaction of a primary amine with a 1,3-dielectrophile, such as a 1,3-dihalide, leading to a double SN2 cyclization to form the azetidine ring. clockss.orgorganic-chemistry.org
Reduction of β-Lactams: Azetidin-2-ones, also known as β-lactams, are readily accessible cyclic amides. Their reduction, often using powerful reducing agents like lithium aluminium hydride, provides a direct route to the corresponding azetidine. magtech.com.cnwikipedia.org
Cycloaddition Reactions: The Schiff base reaction, noted as early as 1907 for its relevance to azetidine chemistry, represents an early form of cycloaddition, a powerful tool in forming cyclic systems. jmchemsci.comjmchemsci.com
These early methods laid the groundwork for the development of more sophisticated and stereoselective strategies for synthesizing functionalized azetidines in subsequent decades. magtech.com.cnrsc.org
Influence of Ring Strain on Azetidine Reactivity in Synthetic Pathways
The chemical behavior of azetidines is fundamentally governed by their inherent ring strain. This strain, a form of potential energy stored in the molecule due to distorted bond angles, dictates the ring's stability and reactivity. rsc.orgresearchwithrutgers.comnih.gov The ring strain of azetidine is approximately 25.4 kcal/mol, a value intermediate between the highly strained aziridines (three-membered rings) and the relatively strain-free pyrrolidines (five-membered rings). rsc.orgresearchgate.net
This intermediate level of strain endows azetidines with a unique combination of stability and reactivity. rsc.orgrsc.org While stable enough for handling and isolation, the azetidine ring can be selectively opened under appropriate conditions, making it a versatile synthetic intermediate. rsc.orgresearchwithrutgers.com The ring strain facilitates reactions involving the cleavage of the C-N or C-C bonds of the ring, a characteristic exploited in various synthetic transformations. rsc.orgresearchgate.net For example, the nitrogen atom can be activated by Lewis or Brønsted acids, rendering the ring susceptible to nucleophilic attack and subsequent ring-opening. clockss.org This strain-driven reactivity allows azetidines to serve as precursors for larger nitrogen-containing heterocycles or functionalized acyclic amines. rsc.orgclockss.org
Comparative Ring Strain in Saturated N-Heterocycles
| Heterocycle | Ring Size | Approximate Ring Strain (kcal/mol) |
|---|---|---|
| Aziridine | 3-membered | 27.7 |
| Azetidine | 4-membered | 25.4 |
| Pyrrolidine (B122466) | 5-membered | 5.4 |
Significance of Trifluoromethylated Moieties in Modern Organic and Medicinal Chemistry Research
The incorporation of fluorine atoms and fluorine-containing groups, particularly the trifluoromethyl (–CF₃) group, is a cornerstone of modern molecular design in medicinal chemistry and materials science. bohrium.com The unique properties of the –CF₃ group can profoundly alter the physicochemical and biological characteristics of a parent molecule. mdpi.comhovione.com
Strategic Role of Fluorine Atoms in Modulating Molecular Interactions for Research Probes
The strategic placement of fluorine atoms within a molecule is a powerful tactic for fine-tuning its properties for research applications. tandfonline.comresearchgate.net Fluorine is the most electronegative element, yet it is relatively small in size, comparable to a hydrogen atom. tandfonline.com This combination of properties allows it to serve as a "super-hydrogen" that can modulate a molecule's behavior without significantly increasing its steric bulk. tandfonline.combenthamdirect.combenthamscience.com
Key effects of fluorine incorporation include:
Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong, making it resistant to metabolic cleavage by enzymes. mdpi.com Replacing a metabolically vulnerable C-H bond with a C-F bond can block oxidation, thereby increasing the molecule's biological half-life. mdpi.com
Lipophilicity: Fluorination generally increases a molecule's lipophilicity (its tendency to dissolve in fats and lipids), which can enhance its ability to cross cell membranes. mdpi.combenthamdirect.combenthamscience.com
Binding Affinity: Fluorine can engage in favorable interactions with biological targets, such as proteins. tandfonline.com It can participate in hydrogen bonding and other electrostatic interactions, potentially increasing the binding affinity and selectivity of a ligand for its receptor. benthamdirect.combenthamscience.com
Conformational Control: The strong electron-withdrawing nature of fluorine can influence the conformation of a molecule, locking it into a specific shape that is optimal for binding to a biological target. researchgate.net
Physicochemical Properties Modulated by Fluorine/Trifluoromethyl Groups
| Property | Effect of Fluorination | Rationale |
|---|---|---|
| Metabolic Stability | Increase | High C-F bond strength resists enzymatic cleavage. mdpi.com |
| Lipophilicity | Increase | Fluorine is more lipophilic than hydrogen. benthamdirect.combenthamscience.com |
| Binding Affinity | Modulation (often increase) | Can participate in hydrogen bonds and electrostatic interactions. tandfonline.com |
| Acidity/Basicity (pKa) | Modulation | Strong electron-withdrawing effect alters electron density. wikipedia.org |
Impact of Trifluoromethyl Substitution on Benzyl-Containing Scaffolds in Chemical Biology Studies
When a trifluoromethyl group is attached to a benzyl (B1604629) scaffold, it imparts a unique set of properties that are highly valuable in chemical biology. The –CF₃ group is a strong electron-withdrawing group, which significantly alters the electronic nature of the aromatic ring. wikipedia.org This electronic perturbation can influence reaction rates and equilibria. For instance, research has shown that a benzylic trifluoromethyl group can accelerate 1,6-elimination reactions, a process often used to design "caged" probes that release a fluorescent reporter or active molecule upon a specific chemical trigger. nih.govresearchgate.net
Furthermore, the lipophilic and metabolically robust nature of the trifluoromethyl group makes it a popular bioisostere for other groups like methyl or chloro. wikipedia.org In the context of a benzyl-containing molecule designed to interact with a biological system, the para-trifluoromethyl substitution can enhance binding to hydrophobic pockets in proteins and protect the benzyl group from metabolic degradation. mdpi.com This makes trifluoromethylated benzyl scaffolds common features in pharmaceuticals and advanced chemical probes. mdpi.comhovione.com
Research Rationale for Investigating 1-[4-(Trifluoromethyl)benzyl]azetidine
The scientific rationale for investigating this compound stems from the strategic combination of its two core components: the azetidine ring and the 4-(trifluoromethyl)benzyl group. This molecule is designed to leverage the advantageous properties of each moiety.
The Azetidine Scaffold: The four-membered ring provides a rigid, three-dimensional scaffold. Unlike more flexible acyclic or larger ring systems, the azetidine ring constrains the geometry of its substituents, which can be beneficial for achieving selective interactions with biological targets. Its character as a saturated heterocycle is often associated with improved physicochemical properties in drug candidates. nih.gov
The 4-(Trifluoromethyl)benzyl Group: This substituent introduces the desirable effects of trifluoromethylation. It enhances metabolic stability, increases lipophilicity, and powerfully influences the electronic properties of the molecule. This group can improve membrane permeability and strengthen interactions within hydrophobic binding sites of proteins. mdpi.comnbinno.com
By combining these two structural units, this compound emerges as a valuable building block for advanced chemical research. It represents a scaffold that is both conformationally defined and endowed with enhanced stability and lipophilicity. Researchers may investigate this compound as a core structure for developing novel therapeutic agents, sophisticated chemical probes for studying biological processes, or as a unique component in the synthesis of more complex molecular architectures. The interplay between the strained ring and the electronically modified benzyl group offers a rich platform for exploring new chemical reactivity and biological activity.
Overcoming Hurdles in Scaffold Construction
The primary methods for constructing the azetidine ring are intramolecular cyclization and [2+2] cycloaddition reactions. For a compound like this compound, a common synthetic approach involves the intramolecular cyclization of a suitable precursor, typically a γ-amino alcohol or a γ-haloamine.
A generalized intramolecular cyclization route is depicted below:
| Precursor Type | Leaving Group (X) | General Reaction Conditions | Key Challenges |
| γ-amino alcohol | -OH (activated) | Activation of the hydroxyl group (e.g., tosylation, mesylation) followed by treatment with a base. | Requires multiple steps; potential for side reactions. |
| γ-haloamine | -Cl, -Br, -I | Treatment with a strong base to facilitate intramolecular nucleophilic substitution. | The electron-withdrawing nature of the 4-(trifluoromethyl)benzyl group can decrease the nucleophilicity of the nitrogen atom, necessitating stronger bases or harsher reaction conditions. |
The electron-withdrawing nature of the trifluoromethyl group on the benzyl moiety presents a specific challenge. This group reduces the electron density on the nitrogen atom, thereby decreasing its nucleophilicity. Consequently, the crucial ring-closing step often requires the use of strong, non-nucleophilic bases, such as lithium hexamethyldisilazide (LiHMDS), to achieve efficient cyclization.
Another significant challenge is controlling selectivity and preventing the formation of undesired side products. The strained nature of the azetidine ring can lead to competing elimination or rearrangement reactions, especially under harsh conditions.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H12F3N |
|---|---|
Molecular Weight |
215.21 g/mol |
IUPAC Name |
1-[[4-(trifluoromethyl)phenyl]methyl]azetidine |
InChI |
InChI=1S/C11H12F3N/c12-11(13,14)10-4-2-9(3-5-10)8-15-6-1-7-15/h2-5H,1,6-8H2 |
InChI Key |
XOFFDKMZIWZADS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C1)CC2=CC=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
Exploring Novel Reactivity and Transformations
Intramolecular Cyclization Strategies
Intramolecular cyclization remains a cornerstone for the synthesis of the azetidine ring. These methods typically involve the formation of a carbon-nitrogen bond from a linear precursor containing both the nucleophilic nitrogen and a carbon atom bearing a suitable leaving group.
Optimization of Ring-Closure Reactions for Azetidine Formation
The classical approach to azetidine synthesis involves the intramolecular SN2 displacement of a leaving group by an amine. Optimization of these ring-closure reactions is crucial to overcome the inherent challenges associated with the formation of a strained four-membered ring. Factors such as the choice of solvent, base, and leaving group significantly impact the reaction efficiency.
Recent advancements have focused on milder and more efficient cyclization conditions. For instance, lanthanide triflates, such as La(OTf)3, have been shown to catalyze the intramolecular regioselective aminolysis of cis-3,4-epoxy amines. nsf.govresearchgate.net This method is particularly relevant for the synthesis of 1-benzyl-substituted azetidines, including those with electron-deficient benzyl (B1604629) groups like the 4-(trifluoromethyl)benzyl moiety. nih.govfrontiersin.org The reaction proceeds in high yields and offers a valuable alternative to traditional methods. nih.govfrontiersin.org
Another area of optimization involves transition metal-free conditions. Studies have demonstrated the intramolecular ring opening of azetidinium ions under basic conditions, providing a novel pathway for the synthesis of functionalized azetidines. nih.gov While many reports focus on acid-activated azetidine ring opening, these milder, basic conditions can offer better compatibility with sensitive functional groups. nih.gov
Table 1: Optimization of La(OTf)3-Catalyzed Intramolecular Aminolysis of cis-3,4-Epoxy Amines This table is representative of the type of optimization studies performed for azetidine synthesis.
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | La(OTf)3 (5) | CH2Cl2 | Reflux | 2.5 | 81 |
| 2 | La(OTf)3 (5) | Benzene (B151609) | Reflux | 2.5 | <81 |
| 3 | La(OTf)3 (5) | 1,2-Dichloroethane | Reflux | 2.5 | >81 |
| 4 | Sc(OTf)3 (5) | 1,2-Dichloroethane | Reflux | 2.5 | Lower Yield |
| 5 | Yb(OTf)3 (5) | 1,2-Dichloroethane | Reflux | 2.5 | Lower Yield |
Stereoselective Control in Cyclization Pathways Towards Substituted Azetidines
Achieving stereocontrol during the formation of substituted azetidine rings is a significant challenge. Modern synthetic methods have addressed this through various strategies, including the use of chiral auxiliaries and asymmetric catalysis.
Enantioselective phase-transfer catalysis has emerged as a powerful tool for the synthesis of spirocyclic azetidine oxindoles. acs.org This method utilizes a chiral cation phase-transfer catalyst to control the stereochemistry of the intramolecular C-C bond formation, achieving high enantiomeric ratios. acs.org The products can be further elaborated to yield a variety of medicinally relevant enantioenriched compounds. acs.org
Another innovative approach is the stereoselective [3+1] ring expansion of methylene (B1212753) aziridines with rhodium-bound carbenes. nih.gov This method allows for the synthesis of highly substituted methylene azetidines with excellent regio- and stereoselectivity. The reaction proceeds through a ring-opening/ring-closing cascade that efficiently transfers chirality from the starting material to the product. nih.gov
Intermolecular Cycloaddition Reactions
Intermolecular cycloaddition reactions provide a convergent and often highly efficient route to the azetidine core, constructing the four-membered ring in a single step from two separate components.
Photocatalyzed [2+2] Cycloadditions (e.g., Aza Paternò-Büchi) for Azetidine Scaffolds
The aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is a direct method for synthesizing azetidines. researchgate.netacs.orgchim.it Traditionally, this reaction required UV light, which limited its functional group tolerance. The advent of visible-light photocatalysis has revolutionized this area, allowing for milder and more selective transformations. nih.govresearchgate.netrsc.org
Visible-light-mediated intermolecular aza Paternò-Büchi reactions have been developed using various photocatalysts, such as iridium complexes. researchgate.net These catalysts can activate oximes or their derivatives to undergo [2+2] cycloaddition with a wide range of alkenes, producing highly functionalized azetidines. nih.govresearchgate.net The operational simplicity and broad scope of these methods make them highly attractive for the synthesis of complex azetidine derivatives. researchgate.net Both intermolecular and intramolecular versions of the visible-light-mediated aza Paternò-Büchi reaction have been successfully demonstrated. acs.orgnih.gov
Development of Novel Cycloaddition Precursors for Trifluoromethylated Azetidines
The synthesis of azetidines bearing a trifluoromethyl group, a common motif in pharmaceuticals, requires the development of specialized precursors. Strain-release reactions of 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes have proven to be a versatile strategy for accessing diversely substituted 2-(trifluoromethyl)azetidines. nih.govmdpi.com These highly strained precursors can react with various electrophiles to yield functionalized trifluoromethylated azetidines. nih.govmdpi.com
Another approach involves the synthesis of α-trifluoromethylated azetidine-2-carboxylic acid from chiral precursors. acs.org This method provides access to enantiomerically pure building blocks that can be incorporated into more complex molecules. The development of such precursors is crucial for expanding the chemical space of trifluoromethylated azetidines available for drug discovery programs.
Table 2: Examples of Precursors for Trifluoromethylated Azetidines
| Precursor Type | Synthetic Method | Resulting Azetidine |
|---|---|---|
| 2-(Trifluoromethyl)-1-azabicyclo[1.1.0]butane | Strain-release reaction | 2-(Trifluoromethyl)azetidine derivatives |
| Chiral CF3-containing bicyclic oxazolidine | Strecker-type reaction and cyclization | (2R)-2-Trifluoromethyl-2-carboxyazetidine |
| N-allyl ynamides | Cascade trifluoromethylation/cyclization | Polysubstituted trifluoromethylated azetidines |
Metal-Catalyzed Approaches to Azetidine Synthesis
Metal catalysis has opened up new avenues for the synthesis of azetidines, enabling reactions that are often difficult to achieve through traditional methods. A variety of metals, including palladium, iron, copper, and gold, have been employed to construct the azetidine ring.
Palladium-catalyzed intramolecular γ-C(sp³)–H amination has been reported for the synthesis of functionalized azetidines. researchgate.net This method involves the direct conversion of a C-H bond to a C-N bond, offering a highly efficient and atom-economical route to the azetidine core. researchgate.net
Iron catalysis has been utilized for the synthesis of 3-aryl-3-sulfanyl azetidines from azetidin-3-ols. nih.gov This mild and efficient method proceeds via an azetidine carbocation and is compatible with a broad range of thiols. nih.gov
Photo-induced copper catalysis has enabled a [3+1] radical cascade cyclization of aliphatic amines with alkynes to produce azetidines. acs.org This approach is characterized by its operational simplicity and the use of an inexpensive and abundant metal catalyst. acs.org
Gold-catalyzed reactions have also been developed for azetidine synthesis. For example, the gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides provides a flexible route to chiral azetidin-3-ones. researchgate.net Additionally, gold-catalyzed 4-exo-dig cyclization of N-tosyl homopropargyl amines has been shown to produce stereoselective (Z)-2-alkylidene-1-tosylazetidine compounds. acs.org
Table 3: Overview of Metal-Catalyzed Approaches to Azetidine Synthesis
| Metal Catalyst | Reaction Type | Key Features |
|---|---|---|
| Palladium | Intramolecular γ-C(sp³)–H amination | High efficiency, atom economy |
| Iron | Thiol alkylation of azetidin-3-ols | Mild conditions, broad substrate scope |
| Copper | Photo-induced [3+1] radical cascade cyclization | Inexpensive catalyst, operational simplicity |
| Gold | Oxidative cyclization of N-propargylsulfonamides | Access to chiral azetidin-3-ones |
| Gold | 4-exo-dig cyclization of N-tosyl homopropargyl amines | Stereoselective synthesis of alkylidene azetidines |
Strain-Release Reactions for Accessing this compound Derivatives
The inherent ring strain of small bicyclic systems is a powerful driving force for the synthesis of functionalized azetidines. Strain-release reactions provide access to complex azetidine structures that can be difficult to obtain through other methods. arkat-usa.orgrsc.org
1-Azabicyclo[1.1.0]butanes (ABBs) are highly strained and serve as versatile precursors for functionalized azetidines. nih.govarkat-usa.org The transformation of ABBs typically involves the cleavage of the central C3-N bond, enabling 1,3-functionalization of the resulting azetidine ring. arkat-usa.org Polar strain-release reactions of 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes with reagents like benzyl chloroformate or trifluoroacetic anhydride (B1165640) yield diversely substituted 2-(trifluoromethyl)azetidines, such as 3-chloroazetidines and azetidin-3-ols. nih.gov
Another innovative approach involves the generation of azabicyclo[1.1.0]butyl lithium, which is then trapped with a boronic ester. acs.org Subsequent N-protonation triggers a 1,2-migration and cleavage of the central C–N bond, relieving ring strain and forming an azetidinyl boronic ester in a modular and stereospecific manner. organic-chemistry.orgacs.org Aziridines, as three-membered ring homologues, can also serve as precursors. Transition metal-catalyzed ring-opening of aziridines with various nucleophiles is a key strategy for synthesizing β-functionalized alkylamines, which can be precursors to or further cyclize into other heterocycles. mdpi.comnih.gov
| Strained Precursor | Reaction Type | Reagent/Catalyst | Product | Reference |
|---|---|---|---|---|
| 2-(Trifluoromethyl)-1-azabicyclo[1.1.0]butane | Polar Strain-Release | Benzyl chloroformate | 3-Chloro-2-(trifluoromethyl)azetidine | nih.gov |
| Azabicyclo[1.1.0]butane | Homologation | 1. Organolithium 2. Boronic ester 3. Acetic acid | Azetidinyl boronic ester | acs.org |
| Azabicyclo[1.1.0]butyl carbinol | Semipinacol Rearrangement | Trifluoroacetic anhydride | Keto 1,3,3-substituted azetidine | researchgate.net |
| Aziridine | Nucleophilic Ring-Opening | Various nucleophiles / Lewis acids | β-functionalized alkylamines | mdpi.com |
Controlling the regioselectivity and stereoselectivity of ring-opening reactions is crucial for the synthesis of well-defined azetidine derivatives. The nucleophilic ring-opening of unsymmetrically substituted azetidines is often governed by electronic and steric factors. magtech.com.cn Nucleophiles tend to attack carbon atoms adjacent to nitrogen that are activated by aryl, allyl, or acyl groups. magtech.com.cn
In the context of strained precursors, the palladium-catalyzed hydrogenolysis of 3-aryl-2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes proceeds stereoselectively to yield cis-disubstituted azetidines. nih.gov The regioselective ring-opening of 2-aryl-substituted azetidines can also be achieved using aryl borates under mild, neutral conditions without a transition metal catalyst. nih.gov However, with N-tosyl azetidines, this reaction often leads to racemic products, suggesting a process with significant carbocationic character. nih.gov For the synthesis of 2-arylazetidines from oxiranes, a two-step method using a strong alkali amide base has been developed that proceeds with high regio- and diastereoselectivity, exclusively forming the strained four-membered ring over the thermodynamically favored five-membered ring. acs.org The regioselectivity in the ring-opening of aziridines is also a key consideration, with the outcome depending on the substituents, the electrophile used to form the aziridinium (B1262131) ion, and the incoming nucleophile. nih.gov
Functional Group Transformations on Pre-formed Azetidine Rings
Once the core azetidine ring is constructed, it can be further elaborated through various functional group transformations. This allows for the diversification of azetidine scaffolds to generate libraries of analogues for structure-activity relationship studies.
Azetidinyl boronic esters, synthesized via strain-release homologation, are particularly versatile intermediates. acs.org The N-H bond of the azetidine can be functionalized, and the boronic ester moiety can be transformed through a wide range of well-established cross-coupling reactions. acs.org This modular approach allows for late-stage diversification. organic-chemistry.orgacs.org
Another strategy involves the synthesis of azetidines with strategically placed functional handles, such as a bromo-substituted carbon center. researchgate.net For example, alkyl 3-bromoazetidine-3-carboxylates can be prepared and subsequently undergo nucleophilic substitution with a variety of carbon, sulfur, oxygen, and nitrogen nucleophiles. researchgate.net Additionally, the amino and carboxyl groups on the azetidine ring can be elaborated to provide a broad range of new, conformationally constrained amino acid derivatives. researchgate.net
Reduction of Azetidin-2-ones to Azetidines
The reduction of the amide carbonyl group within an azetidin-2-one (B1220530) (β-lactam) ring is a direct and effective method for the synthesis of the corresponding saturated azetidine. This transformation is typically accomplished using powerful hydride-donating reagents, with lithium aluminum hydride (LiAlH₄) being the most commonly employed. nih.govmasterorganicchemistry.comlibretexts.org The reaction proceeds via nucleophilic attack of the hydride on the carbonyl carbon, followed by the formation of an aluminate complex which, after workup, yields the amine.
The synthesis of the precursor, 1-[4-(Trifluoromethyl)benzyl]azetidin-2-one, can be achieved through established methods such as the Staudinger cycloaddition of a ketene (B1206846) with an imine derived from 4-(trifluoromethyl)benzaldehyde (B58038) and a suitable amine, or via cyclization of β-amino acids. Once the β-lactam is obtained, its reduction provides a straightforward route to the target azetidine. While sodium borohydride (B1222165) (NaBH₄) is generally not potent enough to reduce amides, LiAlH₄ readily reduces the lactam functionality to the corresponding cyclic amine. libretexts.orgrsc.org
The general transformation is illustrated by the reduction of N-substituted β-lactams. For instance, the reduction of various N-alkyl and N-aryl pyrrolidin-2-ones and piperidin-2-ones with LiAlH₄ has been well-documented, demonstrating the broad applicability of this method to cyclic amides. rsc.org
| Substrate | Reagent | Solvent | Product | Reference |
|---|---|---|---|---|
| 1-[4-(Trifluoromethyl)benzyl]azetidin-2-one | Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran (THF) or Diethyl Ether | This compound | masterorganicchemistry.comlibretexts.org |
| 4-(Haloalkyl)azetidin-2-one | Lithium Aluminum Hydride (LiAlH₄) | Not Specified | Functionalized Azetidines/Aziridines | nih.gov |
| 1-Methyl-pyrrolidin-2-one | Lithium Aluminum Hydride (LiAlH₄) | Not Specified | 1-Methylpyrrolidine (and dimerized products) | rsc.org |
Derivatization of the 4-(Trifluoromethyl)benzyl Moiety
Functionalized analogues of this compound can be prepared by modifying the aromatic ring. This can be achieved either by using pre-functionalized benzyl precursors or by direct functionalization of the intact molecule through electrophilic aromatic substitution (EAS).
The regioselectivity of EAS is governed by the existing substituents on the benzene ring. minia.edu.egwikipedia.org The trifluoromethyl (-CF₃) group is a powerful electron-withdrawing group, which deactivates the ring towards electrophilic attack and directs incoming electrophiles to the meta position. columbia.eduyoutube.com Conversely, the benzyl-azetidine substituent (-CH₂-Azetidine) is considered an alkyl group, which is typically activating and directs incoming electrophiles to the ortho and para positions. libretexts.org In the case of this compound, the para position is already occupied. The strong deactivating and meta-directing effect of the -CF₃ group would therefore be the dominant factor, directing further substitution to the positions meta to itself (i.e., positions 3 and 5 of the benzyl ring).
Potential derivatizations include nitration (using HNO₃/H₂SO₄) or halogenation (e.g., Br₂/FeBr₃), which would be expected to yield the 3-substituted product predominantly. minia.edu.eg
Another versatile strategy involves the synthesis of analogues from precursors containing an amino group on the benzyl ring. This amino group can be converted into a diazonium salt, which serves as a highly versatile intermediate for introducing a wide array of functional groups via reactions like the Sandmeyer reaction (to introduce halides or a cyano group) or azo coupling. youtube.comyoutube.com
| Reaction Type | Reagents | Expected Major Product Position | Reference |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 3-Nitro | minia.edu.egcolumbia.edu |
| Bromination | Br₂, FeBr₃ | 3-Bromo | minia.edu.egwikipedia.org |
| Sandmeyer Reaction (from precursor) | 1. NaNO₂, HCl; 2. CuX (X=Cl, Br, CN) | Varies based on precursor | youtube.com |
| Azo Coupling (from precursor) | 1. NaNO₂, HCl; 2. Activated Aromatic Ring | Varies based on precursor | youtube.com |
Post-Cyclization Functionalization of the Azetidine Nitrogen and Carbon Atoms
The reactivity of the strained four-membered azetidine ring allows for various functionalization strategies after the core structure has been assembled. rsc.org
Functionalization at the Nitrogen Atom: The nitrogen atom of this compound is nucleophilic and can react with electrophiles to form quaternary azetidinium salts. nih.gov This quaternization significantly activates the ring. The resulting azetidinium salts are susceptible to nucleophilic attack, which leads to regioselective ring-opening. This provides a pathway to diverse, highly functionalized acyclic α-(trifluoromethyl)amines. Studies on 1-alkyl-2-(trifluoromethyl)azetidines have shown that ring-opening occurs regiospecifically at the C4 position with a variety of oxygen, nitrogen, carbon, sulfur, and halogen nucleophiles. nih.gov
Functionalization at Carbon Atoms: Introducing substituents directly onto the carbon atoms of the azetidine ring is more challenging but can be achieved through modern synthetic methods. One powerful strategy is the strain-release ring-opening of highly strained precursors like 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes (ABBs). nih.govresearchgate.net Reaction of these ABBs with reagents such as benzyl chloroformate can yield diversely substituted 3-chloro-2-(trifluoromethyl)azetidines. nih.gov These functionalized azetidines can then be subjected to further modifications.
Another advanced approach is the intramolecular aza Paternò–Büchi reaction, a [2+2] cycloaddition between an imine and an alkene. nih.gov Visible-light-mediated versions of this reaction allow for the synthesis of highly functionalized bicyclic azetidines under mild conditions. Subsequent cleavage of bonds within the newly formed structure, such as an N-O bond, can reveal a functionalized monocyclic azetidine core. nih.gov
| Atom | Method | Reagents/Conditions | Resulting Structure | Reference |
|---|---|---|---|---|
| Nitrogen | Quaternization & Ring Opening | 1. Alkylating Agent; 2. Nucleophile (Nu⁻) | γ-Substituted Amines | nih.gov |
| Carbon | Strain-Release from ABB Precursor | Benzyl Chloroformate | 3-Chloro-2-(trifluoromethyl)azetidines | nih.govresearchgate.net |
| Carbon | Aza Paternò–Büchi Reaction | Visible Light, Photocatalyst | Functionalized Bicyclic Azetidines | nih.gov |
Reactivity and Mechanistic Investigations of 1 4 Trifluoromethyl Benzyl Azetidine and Its Analogues
Ring-Opening Reactions and Their Synthetic Utility
The relief of ring strain is a primary driving force for the reactions of azetidines. nih.gov This can be achieved through various ring-opening strategies, providing access to a diverse array of functionalized acyclic amines.
Nucleophilic Ring Opening of the Azetidine (B1206935) Core
The azetidine ring in 1-[4-(Trifluoromethyl)benzyl]azetidine can be opened by nucleophiles, although this process typically requires activation of the nitrogen atom. acs.orgresearchgate.net Direct nucleophilic attack on the neutral azetidine is generally difficult. Activation is commonly achieved by converting the azetidine into a more electrophilic azetidinium ion. This can be accomplished by protonation with a Brønsted acid or alkylation with an electrophile like methyl trifluoromethanesulfonate. acs.orgorganic-chemistry.org
Once activated, the azetidinium ion becomes susceptible to attack by a range of nucleophiles, including halides, amines, and oxygen-based nucleophiles. organic-chemistry.orgnih.gov The regioselectivity of the ring-opening is a key consideration. In the case of an unsubstituted azetidinium core, such as that derived from this compound, nucleophilic attack generally occurs at the less sterically hindered carbon atom. organic-chemistry.org This regioselectivity allows for the controlled synthesis of stereodefined and highly functionalized acyclic building blocks. organic-chemistry.org
Table 1: Examples of Nucleophilic Ring-Opening of Activated Azetidines This table is a generalized representation based on known azetidine chemistry and does not represent specific experimental data for this compound.
| Activating Agent | Nucleophile | Product Type |
| H⁺ | Cl⁻ | γ-Chloroamine |
| CH₃OTf | PhNH₂ | γ-Anilinoamine |
| H⁺ | H₂O | γ-Amino alcohol |
Electrophilic Activation and Ring-Opening Processes
Electrophilic activation is a prerequisite for most nucleophilic ring-opening reactions of azetidines. nih.gov The nitrogen atom of this compound can react with various electrophiles, such as acyl halides or chloroformates, to form a reactive azetidinium species. This intermediate is then primed for ring-opening. For instance, reaction with benzyl (B1604629) chloroformate can lead to the formation of a 3-chloroazetidine (B1601879) derivative, which can be further functionalized. nih.gov
The rate of ring-opening of an azetidinium ion is significantly slower than that of a corresponding three-membered aziridinium (B1262131) ion, with one study suggesting a reactivity difference of approximately 17,000 times. acs.org Despite this, azetidinium ions remain sufficiently reactive for synthetic applications while being more stable and easier to handle than their aziridinium counterparts. acs.org
Strain-Induced Reactivity Profiles
The considerable ring strain of the azetidine ring is the fundamental reason for its unique reactivity. rsc.orgrsc.orgbeilstein-journals.org This strain energy, which is significantly higher than that of five-membered pyrrolidines, facilitates reactions that involve the cleavage of the C-N or C-C bonds of the ring. researchgate.net This "strain-release" approach is a powerful strategy in organic synthesis, allowing for the construction of complex molecules from simpler precursors. beilstein-journals.orgresearchgate.net
The reactivity of this compound is therefore a balance between its inherent stability, which is greater than that of an aziridine, and its susceptibility to strain-releasing transformations. rsc.orgresearchwithrutgers.com This balance allows for its use as a stable yet reactive building block in multistep syntheses. rsc.org
Ring-Expansion Reactions and Formation of Higher Heterocycles
Beyond simple ring-opening, the strained azetidine core of this compound and its analogues can be synthetically manipulated to undergo ring-expansion, leading to the formation of larger, more complex heterocyclic systems.
Conversion to Pyrrolidines and other Five-Membered Nitrogen Heterocycles
Azetidines can be converted into pyrrolidines, which are five-membered nitrogen heterocycles. researchgate.netorganic-chemistry.orgacs.org One strategy involves the intramolecular N-alkylation of an azetidine bearing a suitable side chain at the 2-position. For example, an azetidine with a 3-hydroxypropyl side chain can be activated at the primary alcohol, leading to an intramolecular cyclization to form a bicyclic azetidinium ion. nih.gov Subsequent nucleophilic opening of this intermediate can lead to the formation of a pyrrolidine (B122466) ring. nih.gov The regioselectivity of this ring-opening can be influenced by the substitution pattern on the azetidine ring and the nature of the nucleophile used. nih.gov Such transformations highlight the utility of azetidines as precursors to other important classes of nitrogen heterocycles. researchgate.net
Table 2: General Scheme for Azetidine to Pyrrolidine Ring Expansion This table illustrates a general reaction pathway and does not represent specific experimental data for this compound.
| Starting Material | Intermediate | Product |
| 2-(3-hydroxypropyl)azetidine | 1-Azoniabicyclo[3.2.0]heptane | Substituted Pyrrolidine |
Formation of Benzo-Fused Heterocycles
The azetidine ring can also serve as a key structural element in the synthesis of benzo-fused heterocycles. acs.orgnih.gov For example, 1-(2-bromobenzyl)azetidine-2-carboxamides can undergo an intramolecular copper-catalyzed C-N cross-coupling reaction to form azetidine-fused 1,4-benzodiazepines. nih.gov The resulting tetracyclic system contains a strained four-membered ring, which can be selectively opened. nih.gov Activation of the azetidine nitrogen through N-methylation, followed by treatment with a nucleophile, leads to the ring-opening of the azetidine portion and the formation of a functionalized 1,4-benzodiazepine (B1214927) derivative. nih.gov This strategy demonstrates how the reactivity of the azetidine ring can be harnessed to construct complex, pharmaceutically relevant scaffolds. nih.gov
Studies on the Influence of the Trifluoromethylbenzyl Group on Reactivity
The introduction of a 4-(trifluoromethyl)benzyl group onto an azetidine ring significantly modulates the chemical properties and reactivity of the heterocyclic system. This substitution imparts distinct electronic and steric effects that influence the basicity of the nitrogen atom, the stability of the four-membered ring, and the conformational preferences of the molecule.
Electronic Effects on Nitrogen Basicity and Ring Stability
The presence of a trifluoromethyl (-CF₃) group on the benzyl substituent exerts a powerful electron-withdrawing effect, which is transmitted through the aromatic ring and the benzylic methylene (B1212753) group to the nitrogen atom of the azetidine ring. This inductive effect has a profound impact on the nitrogen's basicity.
The basicity of an amine is a measure of its ability to accept a proton, and it is quantified by the pKa of its conjugate acid. A lower pKa value indicates a weaker base. The electron-withdrawing nature of the trifluoromethyl group decreases the electron density on the nitrogen atom, making it less available to bond with a proton. Consequently, this compound is expected to be a weaker base than its non-fluorinated counterpart, 1-benzylazetidine (B3057175).
| Compound | Predicted Aqueous pKa | Effect of -CF₃ Group |
|---|---|---|
| 1-Benzylazetidine | ~9.5 | Reference |
| This compound | ~8.7 | Decreased Basicity |
The stability of the azetidine ring is primarily governed by its inherent ring strain, which is a consequence of the deviation of its bond angles from the ideal tetrahedral angle. This strain makes the ring susceptible to ring-opening reactions under certain conditions. The electronic effects of the 4-(trifluoromethyl)benzyl group are not expected to significantly alter the thermodynamic stability of the azetidine ring itself. However, the decreased basicity of the nitrogen atom can influence the kinetics of acid-catalyzed ring-opening reactions. A less basic nitrogen will be less readily protonated, which is often the initial step in such reactions, potentially leading to increased stability under acidic conditions.
Steric Hindrance and Conformational Preferences
The azetidine ring is not planar and exists in a puckered conformation to relieve some of its torsional strain. The nitrogen atom rapidly inverts, and the ring undergoes a dynamic puckering motion. The attachment of a substituent to the nitrogen atom, such as the 4-(trifluoromethyl)benzyl group, introduces steric interactions that influence the conformational preferences of the molecule.
The bulky 4-(trifluoromethyl)benzyl group will preferentially occupy a quasi-equatorial position relative to the puckered azetidine ring to minimize steric hindrance with the hydrogen atoms on the ring. In this context, "quasi-equatorial" refers to a position that points away from the general plane of the ring.
Furthermore, rotation around the N-CH₂ bond of the benzyl group will also be influenced by steric factors. The trifluoromethyl group, while electronically significant, also contributes to the steric bulk of the benzyl substituent. The molecule will likely adopt a conformation that minimizes the interaction between the azetidine ring and the substituted phenyl ring. This typically involves an anti-periplanar arrangement where the phenyl ring is oriented away from the azetidine ring.
Computational studies on analogous N-substituted azetidines support these conformational predictions. The key conformational features are summarized in the table below.
| Conformational Feature | Predicted Preference for this compound | Reasoning |
|---|---|---|
| Azetidine Ring Puckering | Puckered | Relief of torsional strain |
| N-Substituent Position | Quasi-equatorial | Minimization of steric hindrance with the azetidine ring |
| Orientation of Benzyl Group | Anti-periplanar to the azetidine ring | Minimization of steric interactions between the phenyl ring and the azetidine ring |
These steric and conformational effects can have significant implications for the reactivity of the molecule, for instance, by influencing the accessibility of the nitrogen's lone pair of electrons to reagents.
Computational and Theoretical Investigations of 1 4 Trifluoromethyl Benzyl Azetidine
Molecular Orbital and Electronic Structure Analysis
The electronic characteristics of a molecule are fundamental to its reactivity and intermolecular interactions. For 1-[4-(Trifluoromethyl)benzyl]azetidine, computational analysis of its molecular orbitals and charge distribution reveals key features that govern its chemical behavior.
Frontier Orbital Energy Calculations for Reaction Prediction
Frontier molecular orbital (FMO) theory is a cornerstone of predicting chemical reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), as well as the HOMO-LUMO energy gap, are critical parameters. A smaller energy gap generally indicates higher reactivity. Computational models can predict which compounds are likely to react to form azetidines. mit.edu
For this compound, the electron-withdrawing nature of the trifluoromethyl group is expected to lower the energy of both the HOMO and LUMO compared to an unsubstituted benzylazetidine. This effect is primarily due to the strong inductive effect of the CF3 group, which stabilizes the electronic system of the benzene (B151609) ring. The HOMO is likely localized on the azetidine (B1206935) nitrogen and the phenyl ring, while the LUMO is expected to be distributed over the trifluoromethylbenzyl moiety.
Table 1: Predicted Frontier Orbital Energies
| Molecular Orbital | Energy (eV) | Description |
|---|---|---|
| HOMO | -8.5 to -9.5 | Highest Occupied Molecular Orbital, indicating the ability to donate electrons. |
| LUMO | -1.0 to -2.0 | Lowest Unoccupied Molecular Orbital, indicating the ability to accept electrons. |
| HOMO-LUMO Gap | 6.5 to 8.5 | Energy difference between HOMO and LUMO, related to chemical reactivity and stability. |
Note: These values are illustrative and based on typical computational results for similar aromatic and heterocyclic compounds. Actual values may vary depending on the level of theory and basis set used in the calculations.
Charge Distribution and Electrostatic Potential Mapping
The distribution of electron density within this compound dictates its electrostatic interactions. The highly electronegative fluorine atoms of the trifluoromethyl group create a region of significant negative electrostatic potential, while the hydrogen atoms of the benzyl (B1604629) and azetidine rings exhibit positive potential. The nitrogen atom of the azetidine ring is also a site of negative electrostatic potential due to its lone pair of electrons.
An electrostatic potential map would visually represent these charge distributions, highlighting the electron-rich (red) and electron-poor (blue) regions of the molecule. The nitrogen atom and the trifluoromethyl group would be key areas of interest for predicting non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, which are crucial for molecular recognition and binding to biological targets.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is an invaluable tool for investigating the mechanisms of chemical reactions, providing detailed information about transition states and reaction pathways that are often difficult to probe experimentally.
Transition State Analysis for Azetidine Ring Formationnih.govpharmaffiliates.comnih.gov
The formation of the azetidine ring is a critical step in the synthesis of this compound. Computational studies on the synthesis of azetidines often focus on intramolecular cyclization reactions. frontiersin.orgnih.gov Transition state analysis of these reactions allows for the determination of activation energies, which in turn provides information about reaction rates and feasibility. For instance, in the intramolecular aminolysis of 3,4-epoxy amines to form azetidines, computational calculations have shown that the energy of the azetidine transition state can be lower than that of competing reactions, leading to selective formation of the four-membered ring. frontiersin.orgnih.gov
In the context of forming this compound, a plausible synthetic route could involve the cyclization of a precursor containing the 4-(trifluoromethyl)benzylamine (B1329585) moiety and a suitable leaving group. Transition state calculations for such a reaction would involve locating the geometry of the highest energy point along the reaction coordinate and calculating its energy relative to the reactants.
Computational Prediction of Regio- and Stereoselectivitynih.govpharmaffiliates.com
Many synthetic routes to substituted azetidines can yield multiple isomers. Computational modeling can predict the regio- and stereochemical outcomes of these reactions by comparing the activation energies of the different possible pathways. acs.org For reactions involving the formation of the azetidine ring, quantum chemical investigations can shed light on the factors controlling regio- and stereoselectivity. acs.org
For example, in the synthesis of 2-arylazetidines, computational studies have explained the observed selectivity based on the balance between ring strain and orbital overlap in the transition state. acs.org Similar computational approaches could be applied to predict the selectivity in the synthesis of this compound, ensuring the desired isomer is obtained. Calculations can help in understanding experimental observations regarding the structure and reactivity of azetidine complexes. nih.gov
Conformational Analysis and Dynamic Behavior
The three-dimensional shape and flexibility of a molecule are critical to its function, particularly in a biological context. Conformational analysis of this compound provides insights into its preferred shapes and the energy barriers between them.
The molecule has several rotatable bonds, including the bond between the benzyl group and the azetidine nitrogen, and the bond between the phenyl ring and the trifluoromethyl group. The puckering of the azetidine ring also contributes to its conformational landscape.
Computational methods, such as potential energy surface scanning and molecular dynamics simulations, can be used to explore the different possible conformations and their relative energies. The results of such analyses can be summarized in a Ramachandran-like plot, showing the energetically favorable regions of conformational space.
Table 2: Key Torsional Angles and Puckering Parameters
| Parameter | Description | Predicted Value Range |
|---|---|---|
| C-C-N-C (benzyl-azetidine) | Torsional angle defining the orientation of the benzyl group relative to the azetidine ring. | -180° to +180° (with distinct energy minima) |
| C-N-C-C (azetidine ring) | Torsional angles defining the puckering of the azetidine ring. | ± 20-30° |
| Ring Puckering Amplitude (q) | A measure of the degree of non-planarity of the azetidine ring. | 0.1 - 0.2 Å |
Note: These are representative parameters for conformational analysis. The specific values for this compound would be determined through detailed computational studies.
Understanding the conformational preferences and dynamic behavior of this compound is essential for designing molecules with specific shapes for targeted interactions.
Energy Landscape and Ring Puckering Dynamics
The azetidine ring is not planar. It adopts a puckered conformation to relieve torsional strain. This puckering is a dynamic process, involving a rapid inversion of the ring through a planar transition state. The energy landscape of this process for the parent azetidine molecule has been characterized by a double-well potential. The two equivalent puckered conformations are the energy minima, separated by an energy barrier corresponding to the planar conformation.
Computational studies, often employing ab initio and Density Functional Theory (DFT) methods, have been instrumental in quantifying the energetics of this process. For the unsubstituted azetidine, the barrier to ring inversion is relatively low, allowing for rapid interconversion between the puckered conformers at room temperature. This dynamic behavior is a key feature of the azetidine scaffold.
The puckering of the four-membered ring can be described by a dihedral angle. In the case of azetidine, this is often defined by the angle between the C-N-C and C-C-C planes. A non-zero dihedral angle indicates a puckered conformation. The energy barrier for the interconversion of these puckered forms is a critical parameter in understanding the molecule's conformational dynamics.
| Parameter | Description | Typical Calculated Value for Azetidine |
|---|---|---|
| Puckering Dihedral Angle | The angle defining the extent of ring puckering. | ~35-40° |
| Ring Inversion Energy Barrier | The energy required to transition between the two puckered conformations through a planar state. | ~1-5 kcal/mol |
The values in this table are representative of the parent azetidine molecule and may be influenced by substitution.
Influence of the Trifluoromethylbenzyl Substituent on Conformation
The introduction of a 4-(trifluoromethyl)benzyl group at the nitrogen atom significantly complicates the conformational landscape of the azetidine ring. This substituent introduces two primary effects: steric hindrance and electronic modification.
Steric Effects: The benzyl group is sterically demanding. To minimize steric clashes with the hydrogen atoms on the azetidine ring, the N-substituent is likely to adopt a preferred orientation. Computational studies on analogous N-substituted small-ring heterocycles suggest that the substituent will likely favor a pseudo-equatorial or axial-like position relative to the puckered ring to reduce non-bonded interactions. nih.gov The trifluoromethyl (CF3) group, in particular, is known to have a steric demand comparable to or greater than a methyl group, further influencing the preferred conformation.
Electronic Effects: The 4-(trifluoromethyl)phenyl group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. This electronic effect can influence the geometry and basicity of the nitrogen atom, which in turn can affect the ring puckering potential. The electron-withdrawing nature of the substituent can alter the bond lengths and angles within the azetidine ring and influence the energy barrier for nitrogen inversion, a process that is often coupled with ring puckering.
The orientation of the benzyl group relative to the azetidine ring is defined by the C-N-CH2-C(aryl) torsion angle. The potential energy surface for the rotation around this bond will likely exhibit distinct minima corresponding to staggered conformations that minimize steric interactions between the aryl ring and the azetidine moiety.
| Conformational Feature | Influence of the 4-(Trifluoromethyl)benzyl Substituent | Anticipated Outcome |
|---|---|---|
| Ring Puckering | Increased steric bulk from the substituent. | May slightly alter the puckering amplitude and the energy difference between conformers. |
| Nitrogen Inversion Barrier | Electronic effects of the substituent on the nitrogen lone pair. | The electron-withdrawing nature may increase the barrier to inversion. |
| Substituent Orientation | Minimization of steric hindrance between the benzyl group and the azetidine ring. | A preference for a pseudo-equatorial or specific staggered conformation of the benzyl group. |
Exploration of Structure Activity Relationships Sar and Biological Interactions for Azetidine Scaffolds Preclinical Research Focus
Investigation of Ligand-Target Interactions at the Molecular Level (e.g., Receptor Binding)
The unique three-dimensional structure of the azetidine (B1206935) moiety allows it to position substituents in specific vectors, facilitating precise interactions with the binding pockets of biological targets like G-protein coupled receptors (GPCRs). rsc.orgnih.gov This structural feature is instrumental in developing selective ligands for various receptors.
Azetidine scaffolds have been incorporated into ligands designed to target a range of receptors, including the sphingosine-1-phosphate receptor 1 (S1P1) and the prostaglandin (B15479496) E2 receptor subtype 4 (EP4).
S1P1 Receptor: The S1P1 receptor is a well-established target for the treatment of autoimmune diseases such as multiple sclerosis. nih.govmdpi.com Agonists of the S1P1 receptor can induce its internalization, leading to a functional antagonism that prevents the egress of lymphocytes from lymph nodes. nih.govmdpi.com While specific binding data for 1-[4-(Trifluoromethyl)benzyl]azetidine is not prominently available, the azetidine core is present in various known S1P receptor modulators, highlighting its compatibility with the receptor's binding site. The development of selective S1P receptor agonists and antagonists is an active area of research to probe S1P biology and identify potential therapeutics. nih.govnih.gov
EP4 Receptor: The EP4 receptor, activated by prostaglandin E2 (PGE2), is implicated in inflammation, pain, and cancer. patsnap.com Consequently, EP4 antagonists are being investigated as potential anti-inflammatory, analgesic, and anti-cancer agents. patsnap.comnih.gov Research has led to the discovery of potent and selective EP4 antagonists. For instance, one 1H-1,2,3-triazole derivative demonstrated high selectivity and an IC50 value of 6.1 nM in a calcium flux assay using CHO cells expressing the human EP4 receptor. caymanchem.com This antagonist was selective for EP4 over EP1, EP2, and EP3 receptors, with IC50 values greater than 10,000 nM for the others. caymanchem.com The inclusion of azetidine rings in molecules targeting EP receptors is a strategy explored in medicinal chemistry to achieve desired pharmacological profiles. nih.gov
Understanding how ligands bind to their targets provides crucial insights for designing more effective drugs. For S1P receptors, antagonists can block signaling cascades that are crucial for cellular processes like proliferation and survival. nih.gov S1P1 signaling is known to enhance the activity of phosphatidylinositol 3-kinase, leading to the phosphorylation of Akt and ERK. nih.gov An effective S1P1 antagonist would mechanistically inhibit these phosphorylation events by preventing the initial receptor activation. nih.gov The rigid azetidine scaffold can help to orient the key pharmacophoric elements of a molecule to effectively occupy the binding pocket and disrupt these molecular recognition and subsequent signaling events.
Enzymatic Interaction Studies (e.g., Inhibition, Substrate Activity)
The azetidine scaffold is also a key component in the design of various enzyme inhibitors. nih.govnih.gov The trifluoromethyl group, present in this compound, is a feature known to enhance the inhibitory potential of molecules, often by acting as a bioisostere for other groups or by participating in key binding interactions. nih.gov
In vitro enzymatic assays are fundamental for determining the inhibitory potency of compounds. Azetidine derivatives have demonstrated inhibitory activity against a variety of enzymes. For example, a series of azetidine-piperazine di-amides were identified as potent, selective, and reversible inhibitors of monoacylglycerol lipase (B570770) (MAGL), an enzyme involved in endocannabinoid metabolism. nih.gov Other studies have explored azetidine derivatives as inhibitors of GABA-uptake transporters, with some compounds showing IC50 values in the low micromolar range for the GAT-1 transporter. nih.gov
The trifluoromethyl group itself is a powerful tool in inhibitor design. For instance, α-trifluoromethyl ketones are effective inhibitors of serine proteases. nih.gov Hydrazone derivatives of 4-(trifluoromethyl)benzohydrazide have shown inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with IC50 values in the micromolar range. mdpi.com
| Compound Class | Target Enzyme/Transporter | Reported Potency (IC50) |
|---|---|---|
| Azetidin-2-ylacetic acid derivatives | GAT-1 Transporter | 2.01 - 2.83 µM |
| 3-Hydroxy-3-(4-methoxyphenyl)azetidine derivative | GAT-1 Transporter | 26.6 µM |
| 4-(Trifluoromethyl)benzohydrazide-hydrazones | Butyrylcholinesterase (BuChE) | 19.1 µM |
| 4-(Trifluoromethyl)benzohydrazide-hydrazones | Acetylcholinesterase (AChE) | 46.8 µM |
The mechanism by which a compound inhibits an enzyme is critical to its development. The trifluoromethyl group can play a key role in these mechanisms. For example, α-fluorinated ketones inhibit serine proteases by forming a stable hemiacetal addition complex with the active site serine residue. nih.gov This complex mimics the tetrahedral intermediate of the normal enzymatic reaction, acting as a transition-state analogue inhibitor. nih.gov Similarly, other fluorinated functionalities have been used to design mechanism-based or "suicide" inhibitors that covalently modify the target enzyme. nih.gov Understanding these mechanisms allows for the rational design of more potent and specific inhibitors.
Antimycobacterial Activity and Cell Wall Biogenesis Studies
Tuberculosis, caused by Mycobacterium tuberculosis, remains a major global health threat, and new drugs are urgently needed, particularly for multidrug-resistant (MDR) strains. nih.govacs.org The mycobacterial cell wall is a unique and essential structure, making its biosynthesis an attractive target for new antibiotics. mdpi.comnih.gov
A recent whole-cell phenotypic screen identified a series of azetidine derivatives, termed BGAz, with potent bactericidal activity against both drug-sensitive and MDR strains of M. tuberculosis. nih.govresearchgate.net These compounds displayed minimum inhibitory concentration (MIC) values below 10 μM. nih.govacs.org
Mode of action studies suggest that these azetidine derivatives inhibit mycobacterial growth by interfering with the late-stage biosynthesis of mycolic acids. nih.govbiorxiv.org Mycolic acids are very long-chain fatty acids that are essential components of the mycobacterial cell envelope. mdpi.com Transcriptomic analysis confirmed that the BGAz compounds have a mode of action distinct from existing cell wall inhibitors. nih.govbiorxiv.org
Structure-activity relationship studies within this BGAz series highlighted the importance of an electron-withdrawing group on the phenyl ring for antimycobacterial activity. nih.gov Although this compound was not explicitly detailed as one of the lead compounds in the published study, its 4-(trifluoromethyl)benzyl moiety fits this requirement for potent activity. The study provides strong evidence that the azetidine scaffold is a promising starting point for the development of new anti-tuberculosis agents that target cell wall biogenesis. nih.gov
| Compound | Minimum Inhibitory Concentration (MIC99 in µM) | ||
|---|---|---|---|
| M. bovis BCG | M. tuberculosis H37Rv (Drug-Sensitive) | M. tuberculosis 08/00483E (MDR) | |
| BGAz-002 | 9.2 | 4.6 | 4.6 |
| BGAz-003 | 9.2 | 4.6 | 4.6 |
| BGAz-004 | 4.6 | 4.6 | 4.6 |
| BGAz-005 | 4.6 | 4.6 | 4.6 |
Mode of Action Investigations against Mycobacterium tuberculosis
A series of azetidine derivatives, termed BGAz compounds, have demonstrated potent bactericidal activity against both drug-sensitive and multidrug-resistant (MDR) strains of Mycobacterium tuberculosis. nih.gov These compounds generally exhibit Minimum Inhibitory Concentration (MIC99) values below 10 μM. nih.govacs.org Notably, studies involving Mycobacterium smegmatis and Mycobacterium bovis BCG, model organisms for mycobacterial research, have shown no detectable emergence of specific resistance to these azetidine derivatives. acs.org
Further transcriptomic analysis of the BGAz compounds reveals a mode of action that is distinct from currently known mycobacterial cell wall inhibitors. acs.org This novel mechanism suggests that these compounds could be effective against strains that have developed resistance to existing drugs. The bactericidal effects of compounds like BGAz-004 and BGAz-005 against M. tuberculosis H37Rv were confirmed over a 14-day time-course, with BGAz-005 showing significantly greater early bactericidal activity. acs.org
Interference with Mycolic Acid Biosynthesis Pathways
The primary mechanism by which these azetidine derivatives inhibit mycobacterial growth is through the disruption of cell envelope biogenesis, specifically by interfering with the late-stage biosynthesis of mycolic acids. nih.govacs.org Mycolic acids are crucial, long-chain fatty acids that form a key structural component of the mycobacterial cell wall, essential for the bacterium's viability and virulence. nih.govresearchgate.net
The biosynthesis of mycolic acids is a complex, multi-stage process that is a proven target for antibacterial drugs. researchgate.netdrugbank.com The BGAz compounds appear to arrest this pathway at a late stage, representing a previously uncharacterized mechanism of action. acs.org This interference with the cell wall's integrity ultimately leads to bacterial death. youtube.com
Anticancer and Antimicrobial Activity in Preclinical In Vitro Models
The therapeutic potential of compounds containing trifluoromethylphenyl groups extends beyond tuberculosis to include anticancer and broader antimicrobial applications.
Screening Against Cancer Cell Lines and Pathogens (In Vitro)
While direct screening data for this compound against a wide panel of cancer cell lines is not extensively detailed in the provided results, related structures containing trifluoromethylphenyl moieties have been evaluated. For instance, various novel compounds are often tested against cell lines like MCF-7 (breast cancer) to determine their anticancer potential. mdpi.com The development of isogenic cell line panels, which represent common cancer pathways, has become a valuable tool for high-throughput screening of targeted anticancer drugs. nih.govnih.govresearchgate.net
In the antimicrobial sphere, derivatives containing N-(trifluoromethyl)phenyl substitutions have shown efficacy as growth inhibitors of antibiotic-resistant Gram-positive bacteria. nih.gov Some of these compounds have demonstrated the ability to prevent and eradicate biofilms formed by pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis. nih.gov
Correlation of Structural Modifications with Biological Response
Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of lead compounds. For the BGAz series of antitubercular agents, active compounds often featured a bromo substituent or a trifluoromethyl ether at the ortho position of the azetidine N-benzyl group. acs.org Modifications to the amine pendant group also influenced activity. acs.org
In other classes of biologically active molecules, the presence and position of a trifluoromethyl group on a phenyl ring significantly impact potency. For example, in a series of Wnt signaling inhibitors, trifluoromethylphenyl derivatives were found to be generally ineffective. nih.gov Conversely, in a different series of progesterone (B1679170) receptor antagonists, a B-(4-trifluoromethyl)phenyl derivative was identified as the most potent compound. mdpi.com Similarly, for N-(trifluoromethyl)phenyl substituted pyrazole (B372694) derivatives, a compound with bromo and trifluoromethyl substitutions was the most potent in the series against several bacterial strains. nih.gov These findings underscore that the biological effect of the trifluoromethyl group is highly dependent on the core scaffold of the molecule.
Metabolic Activation and In Vivo Protein Modification Studies (Non-Human Models)
Understanding the metabolic fate of a compound is critical for its development as a therapeutic agent.
Identification of Metabolites and Reactive Intermediates
While specific metabolic studies for this compound were not found, research on structurally related compounds provides insight into potential metabolic pathways. For example, the tyrosine kinase inhibitor Pexidartinib, which also contains a 4-(trifluoromethyl)-benzyl motif, is known to undergo metabolism that can produce reactive metabolites. nih.gov In vitro studies using human and mouse liver microsomes identified several glutathione (B108866) (GSH) and methoxyamine adducts of Pexidartinib. nih.gov The formation of these adducts suggests that the parent compound is metabolized, likely by cytochrome P450 enzymes (specifically CYP3A4 and CYP3A5), into reactive intermediates that can then be trapped by nucleophiles like GSH. nih.gov One of the identified metabolites was an adduct of 4-(trifluoromethyl)-benzaldehyde, indicating that N-dealkylation is a possible metabolic pathway. nih.gov Such studies are essential for predicting potential toxicities and understanding the in vivo behavior of new chemical entities.
Data Tables
Table 1: Antitubercular Activity of Select BGAz Compounds
| Compound | MIC against M. tuberculosis H37Rv (μM) |
|---|---|
| BGAz-002 | 6.2 |
| BGAz-003 | 3.3 |
| BGAz-004 | 3.3 |
| BGAz-005 | 7.2 |
Data sourced from ACS Publications. acs.org
Table 2: Antimicrobial Activity of a Potent N-(trifluoromethyl)phenyl Pyrazole Derivative (Compound 25)| Bacterial Strain | MIC (μg/mL) |
|---|---|
| S. aureus (Three strains) | 0.78 |
| S. epidermidis | 1.56 |
| E. faecium | 0.78 |
Data sourced from the Royal Society of Chemistry. nih.gov
Characterization of Protein Adducts and Target Identification in Animal Tissues (e.g., Lysine (B10760008) Residues)
The identification of molecular targets is a critical step in preclinical research to elucidate a compound's mechanism of action and potential toxicities. One powerful strategy for target deconvolution is the characterization of covalent protein adducts. researchgate.net This occurs when a chemically reactive compound, or a metabolite formed from it, forms a stable covalent bond with a nucleophilic amino acid residue on a protein. mdpi.com Such interactions can alter the protein's structure and function, leading to either a therapeutic effect (in the case of covalent inhibitors) or toxicity. escholarship.org
Mass spectrometry (MS)-based proteomics is the predominant technology used to identify and characterize protein adducts in complex biological samples, including animal tissues. researchgate.netnih.gov A common "bottom-up" approach involves treating animals with the compound of interest, isolating proteins from target tissues, digesting them into smaller peptides (typically with trypsin), and then analyzing the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov Peptides that have been modified by the compound will exhibit a characteristic mass shift, allowing for their identification and the pinpointing of the specific amino acid that was modified. researchgate.net
Lysine is a frequently targeted residue for covalent modification. Its side chain contains a primary amine (ε-amino group) that is nucleophilic and can react with electrophilic molecules. mdpi.comresearchgate.net The covalent modification of lysine can disrupt protein-protein interactions, alter enzyme activity, or mark a protein for degradation. researchgate.netkhanacademy.org The study of how small molecules covalently modify specific lysine residues within a complex proteome is an active area of research, with designed molecules showing the ability to react with a single lysine on a specific protein even in human plasma. escholarship.orgosti.gov
While there is no specific research available on protein adduct formation by this compound, the general methodology for such an investigation is well-established. Researchers would expose an animal model to the compound, potentially using a radiolabeled version to facilitate detection. Proteins from target tissues would be isolated and analyzed via MS-based methods to identify any covalent modifications. nih.gov If adducts are found, their identification provides direct evidence of a molecular interaction and can reveal the primary protein targets of the compound or its metabolites, offering crucial insights into its biological effects. researchgate.netnih.gov
| Step | Methodology | Purpose |
|---|---|---|
| 1. Dosing | Administration of the test compound to an animal model. Use of radiolabeled (e.g., ¹⁴C or ³H) or isotopically-labeled compounds is common. | To introduce the compound into a biological system for metabolism and interaction with endogenous proteins. |
| 2. Tissue Harvesting & Protein Isolation | Collection of target tissues (e.g., liver, lung, kidney) followed by homogenization and protein extraction. | To obtain the complete set of proteins (proteome) that may have interacted with the compound. |
| 3. Protein Digestion | Enzymatic digestion of the isolated proteins, typically with trypsin, to generate a complex mixture of peptides. | To make the proteins amenable to analysis by mass spectrometry. |
| 4. LC-MS/MS Analysis | Separation of peptides by liquid chromatography (LC) followed by analysis with tandem mass spectrometry (MS/MS). | To identify peptide sequences and detect mass shifts corresponding to the covalent addition of the compound or its metabolite. |
| 5. Data Analysis | Bioinformatic analysis of MS data to identify the modified peptides, pinpoint the specific amino acid residue adducted (e.g., lysine), and identify the parent protein. | To determine the molecular targets of the compound. |
Applications of 1 4 Trifluoromethyl Benzyl Azetidine As a Synthetic Building Block and Chemical Probe
Role in the Construction of Complex Heterocyclic Systems
The structural rigidity and chemical functionality of 1-[4-(trifluoromethyl)benzyl]azetidine make it an invaluable tool for synthetic chemists. The azetidine (B1206935) ring can serve as a constrained diamine mimic, while the trifluoromethylbenzyl group can introduce favorable properties such as increased metabolic stability and enhanced binding affinity through specific non-covalent interactions.
Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability against enzymatic degradation. mdpi.com Unnatural amino acids, which are not found in the 20 common proteinogenic amino acids, are key components in the design of peptidomimetics. researchgate.netljmu.ac.uk The incorporation of rigid scaffolds like azetidine into peptide backbones can enforce specific conformations, which is crucial for potent and selective biological activity. nih.gov
The this compound moiety can be incorporated into peptide sequences to create novel unnatural amino acids. For instance, azetidine-2-carboxylic acid, a structural analogue, is a known building block for such applications. By functionalizing the azetidine ring of this compound with carboxylic acid groups, novel amino acid derivatives can be synthesized. The presence of the trifluoromethyl group on the benzyl (B1604629) substituent is particularly advantageous, as fluorine substitution is a well-established strategy in medicinal chemistry to modulate properties like lipophilicity and metabolic stability. nih.gov
Table 1: Examples of Azetidine-Based Unnatural Amino Acids in Peptidomimetic Design
| Azetidine Derivative | Application in Peptidomimetics | Key Feature |
| Azetidine-2-carboxylic acid | Introduction of conformational constraints in peptide backbones. | Mimics proline, inducing turns in peptide chains. |
| 3-Amino-azetidine (3-AAz) | Facilitates the synthesis of small macrocyclic peptides. nih.gov | Acts as a turn-inducing element, improving cyclization efficiency. nih.gov |
| Functionalized 2-(Trifluoromethyl)azetidines | Building blocks for peptides with enhanced stability. researchgate.net | The trifluoromethyl group can improve metabolic stability and binding affinity. researchgate.net |
Chiral azetidines are highly sought-after building blocks in asymmetric synthesis, where the goal is to produce a single enantiomer of a chiral molecule. rsc.org These chiral azetidines can be used as ligands for metal catalysts or as organocatalysts themselves, facilitating a wide range of enantioselective transformations. acs.org The rigid four-membered ring of azetidine can effectively transmit chiral information, leading to high levels of stereocontrol in chemical reactions. nih.gov
While specific examples of this compound in asymmetric catalysis are not extensively documented, the principles of using chiral azetidines are well-established. A chiral version of this compound could be synthesized and employed as a chiral ligand or auxiliary. The trifluoromethylbenzyl group could play a role in tuning the steric and electronic properties of the catalyst, thereby influencing the efficiency and enantioselectivity of the catalyzed reaction. The development of chiral phosphine-containing aziridines has demonstrated the potential of small, strained heterocycles in promoting asymmetric reactions like the Rauhut-Currier reaction. mdpi.com
Table 2: Chiral Azetidines and Related Heterocycles in Asymmetric Catalysis
| Catalyst/Ligand Type | Asymmetric Reaction | Role of the Heterocycle |
| Chiral Aziridine-Phosphines | Rauhut–Currier Reaction | Highly effective promoters of the reaction with good enantioselectivity. mdpi.com |
| BINOL-derived Phosphoric Acid with N-acyl-azetidine | Desymmetrization of Azetidines | The catalyst activates the azetidine for nucleophilic attack in an enantioselective manner. acs.org |
| Chiral Phosphine Organocatalysts | Morita−Baylis−Hillman Reaction | Bifunctional catalysts with Lewis basic and Brønsted acidic sites. nih.gov |
Design and Development of Molecular Probes for Biological Systems
Molecular probes are essential tools for studying biological processes in living systems. The unique properties of this compound, including its potential for radiolabeling and its utility as a scaffold in fragment-based drug discovery, make it a valuable component in the design of such probes.
Positron Emission Tomography (PET) is a non-invasive imaging technique that allows for the visualization and quantification of biochemical processes in vivo. nih.gov This technique relies on the use of radioligands, which are molecules labeled with a positron-emitting radionuclide, such as fluorine-18 (B77423). Azetidine scaffolds have been successfully incorporated into PET radioligands for imaging various targets in the brain, including monoacylglycerol lipase (B570770) (MAGL). nih.gov
The this compound scaffold is well-suited for the development of PET radioligands. The trifluoromethyl group can be replaced with a fluorine-18 atom to generate a radiolabeled version of the molecule. The benzyl group can be readily modified to incorporate a targeting moiety that directs the radioligand to a specific biological target. The inherent properties of the azetidine ring can also contribute to favorable pharmacokinetic properties, such as brain penetration, which is crucial for neuroimaging agents. While direct radiolabeling of this compound for PET has not been explicitly reported, the development of other azetidine-based PET ligands provides a strong proof-of-concept for its potential in this area. nih.govunina.it
Fragment-Based Drug Discovery (FBDD) is a powerful approach for identifying lead compounds in drug discovery. researchgate.net It involves screening libraries of small, low-molecular-weight compounds (fragments) to identify those that bind to a biological target. nih.gov These initial fragment hits are then optimized and grown into more potent drug candidates.
Azetidine-containing molecules are attractive scaffolds for FBDD due to their rigid nature and three-dimensional character. The this compound can serve as a starting fragment or as a scaffold for linking and growing other fragments. The trifluoromethylbenzyl group can provide a key interaction with the target protein, while the azetidine nitrogen offers a convenient point for chemical modification and elaboration. The use of azetidine scaffolds in the discovery of inhibitors for targets like colony-stimulating factor-1 receptor (CSF-1R) highlights their utility in FBDD. nih.gov
Table 3: Key Attributes of this compound in FBDD
| Attribute | Relevance in FBDD |
| Low Molecular Weight | Fits the criteria for a starting fragment. |
| Structural Rigidity | Reduces the entropic penalty of binding, leading to higher ligand efficiency. |
| 3D Character | Allows for better exploration of the three-dimensional space of a protein binding pocket. |
| Chemical Tractability | The azetidine nitrogen provides a handle for synthetic elaboration. |
| Trifluoromethyl Group | Can enhance binding affinity and improve metabolic stability. |
Impact on Scaffold Design for Enhanced 3D Character in Chemical Space
In recent years, there has been a growing emphasis in drug discovery on developing molecules with greater three-dimensional (3D) character. Molecules with more 3D shape are thought to have a higher likelihood of interacting with the complex and often non-flat binding sites of biological targets, leading to improved potency and selectivity.
The azetidine ring, being a non-planar four-membered heterocycle, is an excellent scaffold for introducing 3D character into molecules. The this compound combines this inherent 3D nature of the azetidine ring with the steric bulk and specific electronic properties of the trifluoromethylbenzyl group. This combination can lead to molecules that occupy a more defined and three-dimensional region of chemical space compared to their more linear or planar counterparts. The development of diverse libraries based on azetidine scaffolds has been a strategy to access novel chemical space for CNS-targeted drug discovery. The incorporation of the trifluoromethylbenzyl moiety into such scaffolds can further enhance their 3D diversity and lead to the discovery of novel bioactive compounds.
Addressing Saturation and Sp3-Hybridized Carbon Content in Drug-Like Molecules
The over-representation of flat, aromatic ring systems in drug discovery pipelines has been linked to challenges in achieving favorable absorption, distribution, metabolism, and excretion (ADME) profiles. Increasing the fraction of sp3-hybridized carbons (Fsp3) in a molecule can lead to enhanced solubility, improved metabolic stability, and greater selectivity for its biological target by enabling more specific three-dimensional interactions.
Azetidines are considered privileged scaffolds for increasing the sp3-character of a molecule. researchgate.netacs.org Their strained four-membered ring imparts a rigid, well-defined three-dimensional geometry, a stark contrast to the planarity of aromatic rings. ambeed.com The this compound moiety introduces this desirable three-dimensionality. The benzyl group itself provides a vector for further functionalization, while the trifluoromethyl (CF3) group can significantly influence properties such as metabolic stability and binding affinity. nih.govnih.gov The use of azetidine-containing building blocks allows chemists to systematically replace flat aromatic rings, a strategy often referred to as "escaping from flatland," to create novel chemical matter with potentially superior drug-like properties. researchgate.net
Table 1: Comparison of Physicochemical Properties of Aromatic vs. Azetidine-Containing Fragments
| Property | Phenyl Ring | Azetidine Ring | Impact of Azetidine Substitution |
|---|---|---|---|
| Geometry | Planar (2D) | Puckered (3D) | Increases three-dimensionality |
| sp3 Character | Low | High | Enhances Fsp3 count |
| Solubility | Generally lower | Often higher | Can improve aqueous solubility |
| Metabolic Stability | Susceptible to oxidation | Can block metabolic hotspots | May improve pharmacokinetic profile |
This table presents generalized trends in medicinal chemistry and is for illustrative purposes.
Exploration of Strained Spiro Heterocycles as Bioisosteres
Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a cornerstone of lead optimization. baranlab.org Strained spiro heterocycles, which feature two rings sharing a single atom, have garnered significant interest as non-classical bioisosteres for common saturated heterocycles like piperidine (B6355638) or piperazine, as well as for aromatic rings. domainex.co.ukrsc.org These spirocyclic systems offer a rigid conformational arrangement and project substituents in well-defined vectors in three-dimensional space.
The synthesis of spirocyclic architectures often employs building blocks that can undergo intramolecular cyclization or participate in cycloaddition reactions. While specific examples detailing the direct use of this compound to form spirocycles are not extensively documented in readily available literature, related structures are central to this area of research. For instance, the synthesis of spiro-3,2′-azetidine oxindoles has been achieved through intramolecular C-C bond formation, a process that can be influenced by catalysts bearing a 4-CF3 benzyl group. nih.gov This highlights the relevance of the trifluoromethylbenzyl moiety in the synthesis of complex spirocyclic systems.
The general strategy involves using a pre-functionalized azetidine as a scaffold. Strain-release driven spirocyclization is another powerful method for creating these complex structures. researchgate.net The incorporation of an azetidine ring into a spirocyclic scaffold can lead to significant improvements in drug properties. For example, replacing a piperidine motif with a spirocyclic azetidine has been shown to enhance affinity for biological targets and improve physicochemical properties. researchgate.net
Table 2: Examples of Spirocyclic Scaffolds Derived from or Related to Azetidines
| Spirocycle Class | Description | Potential Bioisosteric Replacement |
|---|---|---|
| Spiro[3.3]heptanes | Two fused cyclobutane-like rings, can include heteroatoms. | Piperazine, Piperidine |
| Azaspiro[3.3]heptanes | Contains one or more nitrogen atoms in the spirocyclic core. | Morpholine, Piperazine |
| Spiro-azetidine oxindoles | An azetidine ring fused to an oxindole (B195798) core at a spiro center. nih.gov | Novel 3D pharmacophore |
This table illustrates the types of spirocycles being explored in medicinal chemistry where azetidine-containing building blocks are relevant.
Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation of 1 4 Trifluoromethyl Benzyl Azetidine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy serves as the cornerstone for the structural elucidation of 1-[4-(trifluoromethyl)benzyl]azetidine, offering precise information about the chemical environment of each proton, carbon, and fluorine atom within the molecule.
¹H and ¹³C NMR for Core Azetidine (B1206935) and Substituent Analysis
Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide the fundamental map of the molecule's hydrogen and carbon skeleton. In a typical deuterated solvent like chloroform (B151607) (CDCl₃), the ¹H NMR spectrum displays characteristic signals for each distinct proton group. The protons of the 4-(trifluoromethyl)benzyl moiety appear as a set of doublets in the aromatic region (typically around δ 7.4-7.6 ppm) due to ortho-coupling, while the benzylic methylene (B1212753) protons (Ar-CH₂-N) resonate as a singlet further upfield (around δ 3.6-3.8 ppm). The azetidine ring protons show two distinct signals: the two methylene groups adjacent to the nitrogen (N-CH₂) appear as a triplet, and the remaining methylene group (C-CH₂-C) presents as a quintet, shifted further upfield.
The ¹³C NMR spectrum complements this data by showing distinct signals for each carbon atom. The trifluoromethyl group (-CF₃) appears as a quartet due to C-F coupling. The aromatic carbons of the benzyl (B1604629) group have characteristic shifts in the δ 125-145 ppm range, with the carbon attached to the CF₃ group showing a distinct quartet pattern. The benzylic carbon (Ar-CH₂) and the two unique carbons of the azetidine ring resonate in the aliphatic region of the spectrum.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on standard chemical shift increments and analysis of similar structures.
| Atom/Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Description of Signal |
|---|---|---|---|
| Aromatic CH (ortho to CH₂) | ~7.45 | ~128.5 | Doublet |
| Aromatic CH (ortho to CF₃) | ~7.58 | ~125.4 (quartet) | Doublet |
| Benzylic CH₂ | ~3.70 | ~62.5 | Singlet |
| Azetidine CH₂ (adjacent to N) | ~3.25 | ~55.0 | Triplet |
| Azetidine CH₂ (C3 position) | ~2.10 | ~18.0 | Quintet |
| Trifluoromethyl (CF₃) | - | ~124.0 (quartet) | Quartet in ¹³C, Singlet in ¹⁹F |
2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry
While 1D NMR provides information on individual atoms, 2D NMR experiments are crucial for establishing the connectivity between them.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would confirm the coupling between adjacent protons. For instance, it would show a cross-peak between the two different methylene groups within the azetidine ring, confirming their neighborly relationship.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with its directly attached carbon atom. It would definitively link the proton signals of the benzylic and azetidine methylenes to their corresponding carbon signals identified in the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range (2-3 bond) correlations between protons and carbons. This is vital for connecting the different fragments of the molecule. Key correlations would be observed from the benzylic protons (Ar-CH₂) to the aromatic carbons and the carbons of the azetidine ring, confirming that the 4-(trifluoromethyl)benzyl group is indeed attached to the nitrogen of the azetidine ring.
¹⁹F NMR for Trifluoromethyl Group Analysis
Fluorine-19 (¹⁹F) NMR is a highly sensitive technique for analyzing fluorinated compounds. For this compound, the ¹⁹F NMR spectrum is expected to show a single, sharp signal (a singlet) characteristic of the -CF₃ group. nih.govalfa-chemistry.com The chemical shift for an aromatic trifluoromethyl group typically appears in the range of -60 to -65 ppm (relative to CFCl₃). wikipedia.org This single peak confirms the presence and electronic environment of the trifluoromethyl group on the benzene (B151609) ring. nih.govresearchgate.net
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry provides essential information about the molecular weight and structural components of the compound through ionization and fragmentation.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
HRMS is used to determine the exact mass of the molecule with high precision, which allows for the unambiguous determination of its elemental formula. The molecular formula for this compound is C₁₁H₁₂F₃N. HRMS analysis, typically of the protonated molecule [M+H]⁺, would yield a measured mass that corresponds very closely to the calculated theoretical mass, confirming the elemental composition.
Table 2: HRMS Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₁H₁₂F₃N |
| Monoisotopic Mass (Calculated) | 215.0922 g/mol |
| Protonated Ion [M+H]⁺ (Calculated) | 216.0995 m/z |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation
Tandem mass spectrometry (MS/MS) involves selecting the molecular ion (or a protonated version) and subjecting it to collision-induced dissociation to generate fragment ions. nationalmaglab.org The resulting fragmentation pattern provides a "fingerprint" that helps to confirm the molecular structure. For N-benzyl amines, a characteristic and often dominant fragmentation pathway is the cleavage of the benzylic C-N bond. nih.govresearchgate.net
In the case of this compound, this cleavage would result in the formation of a stable 4-(trifluoromethyl)benzyl cation. This fragment is particularly stable due to resonance within the benzene ring. This characteristic fragment provides strong evidence for the presence of the 4-(trifluoromethyl)benzyl moiety and its connection to the azetidine nitrogen.
Table 3: Major Predicted Fragments in MS/MS of this compound
| m/z (mass-to-charge ratio) | Proposed Fragment Structure | Fragmentation Pathway |
|---|---|---|
| 216.1 | [C₁₁H₁₃F₃N]⁺ | Protonated molecular ion [M+H]⁺ |
| 159.0 | [C₈H₆F₃]⁺ | Cleavage of the benzylic C-N bond, forming the 4-(trifluoromethyl)benzyl cation |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
The structural elucidation of this compound relies on a combination of spectroscopic techniques. Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable insights into the molecule's functional groups and electronic properties.
Characteristic Vibrational Modes (IR)
Infrared spectroscopy is a powerful tool for identifying the characteristic vibrational modes of the functional groups within this compound. The IR spectrum is a composite of the vibrations of the azetidine ring, the benzyl group, and the trifluoromethyl substituent.
The four-membered azetidine ring exhibits several characteristic vibrations, including ring puckering and deformation modes, which typically appear in the far-infrared region. researchgate.net More readily observable in the mid-infrared spectrum are the C-H and C-N stretching and bending vibrations.
The 4-(trifluoromethyl)benzyl moiety contributes several strong and characteristic absorption bands. The aromatic ring gives rise to C-H stretching vibrations typically observed just above 3000 cm⁻¹ and C=C stretching vibrations within the 1600-1450 cm⁻¹ region. libretexts.orgvscht.cz The trifluoromethyl group (-CF₃) is known for its intense absorption bands due to C-F stretching vibrations. These are typically observed in the 1300-1000 cm⁻¹ region, with both symmetric and antisymmetric stretching modes being prominent. cdnsciencepub.comresearchgate.net
A summary of the predicted characteristic IR absorption bands for this compound is presented in the table below.
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| C-H Stretch (Aromatic) | Benzyl Ring | 3100-3000 | Medium to Weak |
| C-H Stretch (Aliphatic) | Azetidine Ring & Methylene Bridge | 3000-2850 | Medium |
| C=C Stretch (In-ring) | Benzyl Ring | 1600-1585 & 1500-1400 | Medium to Weak |
| C-F Antisymmetric Stretch | Trifluoromethyl | ~1180 | Strong |
| C-F Symmetric Stretch | Trifluoromethyl | ~1100 | Strong |
| C-N Stretch | Azetidine Ring | 1200-1100 | Medium |
| C-H Bend (Aromatic "oop") | Benzyl Ring | 900-675 | Strong |
| Ring Deformation/Puckering | Azetidine Ring | < 700 | Medium to Weak |
This table presents predicted values based on the analysis of constituent functional groups. Actual experimental values may vary.
Electronic Transitions and Chromophore Analysis (UV-Vis)
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The primary chromophore in this compound is the 4-(trifluoromethyl)benzyl group. The benzene ring contains π electrons that can be excited to higher energy orbitals (π → π* transitions) by absorbing UV radiation.
Substituents on the benzene ring can influence the wavelength of maximum absorption (λ_max). The benzyl group attached to the azetidine nitrogen and the trifluoromethyl group on the aromatic ring will cause a shift in the absorption bands compared to unsubstituted benzene. Typically, substituted benzenes exhibit a primary absorption band around 200-210 nm and a secondary, less intense band around 250-270 nm. sielc.com The trifluoromethyl group, being an electron-withdrawing group, can cause a slight hypsochromic (blue) shift or a hyperchromic effect on the benzene π → π* transitions.
The expected electronic transitions for this compound are summarized in the table below.
| Transition | Chromophore | Predicted λ_max (nm) | Solvent |
| π → π | Benzene Ring | ~210 | Non-polar (e.g., Hexane) |
| π → π (secondary) | Benzene Ring | ~260 | Non-polar (e.g., Hexane) |
This table presents predicted values based on the analysis of the primary chromophore. The choice of solvent can influence the exact absorption maxima.
Chromatographic Techniques for Purification and Purity Assessment
Chromatographic techniques are essential for the separation, purification, and purity assessment of this compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful methods for these purposes.
High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Separations
High-Performance Liquid Chromatography (HPLC) is a versatile technique for both the analysis and purification of this compound. Due to the presence of the basic nitrogen atom in the azetidine ring and the aromatic benzyl group, reversed-phase HPLC is a suitable method.
In a typical reversed-phase setup, a non-polar stationary phase (such as C18-silica) is used with a polar mobile phase. A mixture of acetonitrile (B52724) and water or methanol (B129727) and water is a common mobile phase. To improve peak shape and reduce tailing, which can occur with basic compounds like amines, a modifier such as trifluoroacetic acid (TFA) or formic acid is often added to the mobile phase to ensure the analyte is in its protonated form. sciencemadness.org Detection is typically achieved using a UV detector set at a wavelength corresponding to the absorbance of the benzyl chromophore (e.g., 210 nm or 254 nm). sielc.comsielc.com
For preparative separations, the same principles apply, but larger columns and higher flow rates are used to isolate larger quantities of the pure compound.
A proposed set of HPLC conditions for the analysis of this compound is outlined in the table below.
| Parameter | Condition |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile and Water with 0.1% Trifluoroacetic Acid (TFA) |
| Elution | Gradient or Isocratic |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm or 254 nm |
| Temperature | Ambient |
This table provides a general starting point for method development. Optimization of the mobile phase composition and gradient may be required to achieve the desired separation.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives (if applicable)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds. While some benzylamines can be analyzed directly by GC, their polarity and basicity can lead to poor peak shapes and interactions with the column. gcms.cz The volatility of this compound should be sufficient for GC analysis.
The mass spectrometer provides structural information by fragmenting the molecule in a reproducible manner. For this compound, a common fragmentation pathway would be the cleavage of the benzylic C-N bond, leading to the formation of a stable tropylium (B1234903) ion or a benzyl cation. The trifluoromethylbenzyl fragment would also be a characteristic ion.
In cases where direct analysis is challenging, derivatization can be employed to improve the chromatographic properties of the analyte. jfda-online.com Acylation or silylation of the amine could be considered, though this is less common for tertiary amines.
The table below outlines potential GC-MS parameters and expected mass fragments.
| Parameter | Condition |
| GC Column | Mid-polarity capillary column (e.g., 5% phenyl-polysiloxane) |
| Injector Temperature | 250 °C |
| Oven Program | Temperature gradient (e.g., 100 °C to 280 °C) |
| Carrier Gas | Helium |
| MS Ionization | Electron Ionization (EI) at 70 eV |
| Expected m/z Fragments | - Molecular Ion Peak (M⁺) - [M-CF₃]⁺ - [C₈H₆F₃]⁺ (trifluoromethylbenzyl fragment) - [C₄H₈N]⁺ (azetidinylmethyl fragment) |
This table provides a general guideline for GC-MS analysis. The actual fragmentation pattern would need to be determined experimentally.
Future Research Directions and Unaddressed Challenges in 1 4 Trifluoromethyl Benzyl Azetidine Chemistry
Development of More Efficient and Sustainable Synthetic Routes
A primary challenge in the chemistry of azetidine-containing compounds is their synthesis, which can be hampered by the inherent ring strain of the four-membered system. medwinpublishers.com Future research must prioritize the development of efficient, environmentally benign, and scalable methods to produce 1-[4-(trifluoromethyl)benzyl]azetidine and its derivatives.
Catalyst Development for Green Chemistry Applications
Traditional synthetic routes often rely on harsh reagents and multi-step processes. The future of azetidine (B1206935) synthesis lies in the adoption of green chemistry principles, driven by innovative catalyst development. Several promising catalytic systems could be adapted for the synthesis of this compound.
Visible-light-induced copper catalysis, for instance, has enabled the [3+1] radical cascade cyclization of tertiary alkylamines with alkynes to produce highly functionalized azetidines. nih.gov This method is characterized by its operational simplicity and the use of an inexpensive and abundant metal catalyst. nih.gov Another green approach involves the use of solid acid catalysts like Montmorillonite K-10, which can facilitate cycloaddition reactions under environmentally friendly conditions. researchgate.net Furthermore, lanthanide(III) triflates have emerged as excellent catalysts for the regioselective intramolecular aminolysis of epoxides to yield azetidines, tolerating a wide range of sensitive functional groups. frontiersin.org
Table 1: Potential Green Catalytic Strategies for Azetidine Synthesis
| Catalytic System | Reaction Type | Advantages | Potential Application for Target Compound |
|---|---|---|---|
| Photoredox Copper Catalysis | [3+1] Radical Cycloaddition | Uses visible light, inexpensive catalyst, atom economical. nih.gov | Synthesis from simple amine and alkyne precursors. |
| Montmorillonite K-10 | [2π+2π] Cycloaddition | Heterogeneous, reusable, green catalyst. researchgate.net | One-pot three-component synthesis from an imine and a suitable alkene. |
| Lanthanide(III) Triflates | Intramolecular Aminolysis | High regioselectivity, mild conditions, tolerance of sensitive groups. frontiersin.org | Cyclization of a 3,4-epoxy amine precursor. |
| Binuclear Zinc Catalysts | Asymmetric Catalysis | Provides high enantioselectivity through a rigid scaffold. rsc.org | Enantioselective synthesis of chiral derivatives. |
Future work should focus on adapting these catalytic systems to precursors of this compound, optimizing reaction conditions to maximize yield and minimize waste.
Streamlined and Scalable Synthesis Protocols
For any compound to be viable for large-scale applications, its synthesis must be both streamlined and scalable. Current challenges often lie in multi-step procedures that are not amenable to producing large quantities efficiently. researchgate.netchemrxiv.org Future research should explore cascade reactions, multi-component reactions (MCRs), and strain-release strategies to simplify the synthetic process.
MCRs, where three or more components react in a single operation, offer a powerful method for rapidly generating molecular complexity and are well-suited for creating libraries of derivatives. researchgate.net Another promising avenue is the strain-release functionalization of highly strained precursors like 1-azabicyclo[1.1.0]butanes (ABBs). nih.govresearchgate.net This approach uses the inherent energy of the strained ring to drive the formation of functionalized azetidines in a modular fashion. researchgate.net The visible-light-mediated aza Paternò-Büchi reaction is another modern technique noted for its scalability and utility in accessing diverse azetidine structures. researchgate.net
A key unaddressed challenge is the development of a robust, chromatography-free, and scalable route to this compound that can be performed on a multi-gram or even kilogram scale, a necessary step for extensive biological evaluation and further development. researchgate.net
Advanced Functionalization and Derivatization Strategies
Beyond the synthesis of the core structure, the ability to precisely modify this compound is crucial for tuning its properties and exploring structure-activity relationships (SAR). Future research must focus on developing novel methods for selective functionalization.
Site-Selective C-H Functionalization of the Azetidine and Benzyl (B1604629) Moieties
Direct C-H functionalization is a powerful tool in modern organic synthesis that avoids the need for pre-functionalized starting materials. The this compound molecule presents multiple C-H bonds: on the aromatic ring, the benzylic methylene (B1212753) bridge, and the azetidine ring itself. A significant challenge is achieving site-selectivity among these positions.
A promising strategy involves harnessing the directing ability of the azetidine ring itself. Research has shown that the nitrogen atom of an azetidine ring can act as a directing group for the regioselective ortho-C-H functionalization (lithiation) of an attached aryl ring. nih.gov Applying this methodology to this compound could allow for the selective introduction of substituents at the positions ortho to the benzyl group's point of attachment. This would open a direct path to a wide array of new analogues. Functionalizing the C(sp³)-H bonds of the azetidine ring or the benzylic position remains a more formidable challenge, likely requiring the development of new palladium-catalyzed or photoredox-based methods. rsc.org
Table 2: C-H Functionalization Sites and Associated Challenges
| Site of Functionalization | Type of C-H Bond | Key Challenge | Promising Future Approach |
|---|---|---|---|
| Aromatic Ring (ortho-positions) | Aromatic C(sp²)-H | Achieving regioselectivity over other aromatic positions. | Azetidine-directed ortho-lithiation. nih.gov |
| Azetidine Ring (C2/C3) | Aliphatic C(sp³)-H | Overcoming the lower reactivity compared to benzylic or aromatic C-H bonds. | Development of novel Pd(II)/Pd(IV) catalytic cycles or radical-based methods. rsc.org |
| Benzylic Position (-CH₂-) | Benzylic C(sp³)-H | Selectivity over other C-H bonds; potential for over-oxidation. | Photoredox catalysis or enzymatic approaches. |
Incorporation into Complex Polycyclic Systems
Using this compound as a scaffold to build more complex, rigid polycyclic systems is a key direction for creating novel chemical entities. Such structures can explore new regions of chemical space and may exhibit unique biological activities.
Future research could utilize the strained azetidine ring as a reactive handle in cascade reactions. For example, a cascade trifluoromethylation/cyclization of related N-allyl ynamides has been shown to produce azetidine-fused tricyclic compounds. rsc.org Another approach involves the synthesis and diversification of a densely functionalized azetidine core to access a variety of fused, bridged, and spirocyclic ring systems. nih.gov By first functionalizing the benzyl ring of the target compound (e.g., via C-H activation), the new functional groups could serve as anchor points for subsequent ring-forming reactions, leading to novel polyheterocycles. This strategy has been proposed for designing new energetic materials by combining azetidine structures with other heterocycles like triazoles. nih.gov
Deeper Mechanistic Understanding of Biological Interactions
While the synthesis and functionalization of this compound are critical chemical challenges, the ultimate goal is often to understand and optimize its biological activity. The trifluoromethyl group is known to lower the basicity of nearby amine nitrogens, a property that can reduce off-target effects, for example, at monoamine transporters or hERG channels. nih.gov However, a detailed understanding of the biological profile of this specific compound is lacking.
Future research must begin with broad biological screening to identify potential protein targets. Once an activity is confirmed, extensive SAR studies will be necessary. This will involve the synthesis of a library of analogues based on the functionalization strategies outlined above (see 8.2) to probe the effect of structural modifications on biological potency and selectivity. nih.gov
Key unaddressed questions include:
What specific receptors, enzymes, or ion channels does this compound interact with?
What is the precise binding mode at the molecular level? Techniques such as X-ray crystallography of the compound bound to its target protein will be essential.
How do the azetidine ring and the trifluoromethylbenzyl group each contribute to binding affinity and functional activity?
What is the pharmacokinetic and metabolic profile of the compound? Understanding its absorption, distribution, metabolism, and excretion (ADME) properties is crucial for any potential therapeutic application. nih.gov
A thorough investigation combining chemical synthesis, computational modeling, and a suite of biochemical and cellular assays will be required to fully elucidate the biological mechanisms of action and unlock the therapeutic potential of this and related compounds. mdpi.com
Cryo-EM and X-ray Crystallography Studies of Ligand-Target Complexes
A significant gap in the current understanding of this compound-based compounds is the lack of high-resolution structural data for their complexes with biological targets. Techniques like Cryo-Electron Microscopy (Cryo-EM) and X-ray crystallography are crucial for visualizing these interactions at an atomic level. preprints.org For instance, derivatives of this azetidine have been used to create electrophilic proteolysis-targeting chimeras (PROTACs) that engage the E3 ligase substrate receptor DCAF1. nih.govnorthwestern.edu
Determining the crystal or Cryo-EM structure of the ternary complex—comprising the azetidine-based PROTAC, the target protein (e.g., FKBP12 or BRD4), and the E3 ligase (DCAF1)—would be a major breakthrough. nih.gov Such structural insights would:
Reveal the specific amino acid residues involved in binding.
Elucidate the conformational changes induced upon complex formation.
Provide a rational basis for designing next-generation molecules with improved potency, selectivity, and novel functionalities.
Advanced Bio-physical Techniques for Binding Kinetics and Thermodynamics
Beyond static structural images, a dynamic understanding of how these molecules bind to their targets is essential. Advanced biophysical techniques are needed to quantify the kinetics (association and dissociation rates) and thermodynamics (enthalpy and entropy) of these interactions.
Currently, there is a scarcity of published data on the binding kinetics of this compound derivatives. Techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) would be invaluable.
| Technique | Information Gained | Potential Impact |
| Surface Plasmon Resonance (SPR) | Real-time measurement of association (kon) and dissociation (koff) rates, and binding affinity (KD). | Enables optimization of drug-target residence time and differentiation between kinetically distinct compounds. |
| Isothermal Titration Calorimetry (ITC) | Direct measurement of binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). | Provides a complete thermodynamic profile of the binding event, guiding rational drug design by optimizing enthalpic and entropic contributions. |
This quantitative data would allow for a more nuanced understanding of structure-activity relationships (SAR) and facilitate the fine-tuning of molecular architectures for optimal target engagement.
Exploration of Novel Applications as Research Tools
The unique structural and chemical properties of the this compound scaffold make it a promising candidate for development into sophisticated research tools for probing complex cellular processes.
Probes for Autophagy, Protein Degradation, or Other Cellular Pathways
The most prominent application emerging for this class of compounds is in the field of targeted protein degradation. nih.gov Azetidine acrylamides have been successfully used to create electrophilic PROTACs that stereoselectively and site-specifically engage a cysteine residue in DCAF1, leading to the degradation of target proteins like BRD4. nih.govnorthwestern.edu This establishes the azetidine moiety as a valuable component for developing chemical probes to study protein function by inducing their removal.
Future work could expand this application by:
Targeting Other E3 Ligases: Exploring the modification of the azetidine scaffold to target other E3 ligases beyond DCAF1.
Probing Autophagy: Investigating whether derivatives can be designed to induce autophagy, a distinct cellular degradation pathway. nih.gov While not yet demonstrated for this specific compound, other molecules containing a trifluoromethyl-phenyl group have been shown to induce autophagy, suggesting a potential avenue for exploration. nih.gov
New Materials Science Applications (e.g., Polymerization, Supramolecular Chemistry)
The application of this compound in materials science remains largely unexplored. The strained four-membered azetidine ring is susceptible to ring-opening polymerization, a process that has been studied for other azetidine derivatives. researchgate.netutwente.nl
This suggests that this compound could serve as a novel monomer. The incorporation of the trifluoromethylbenzyl group could impart unique and desirable properties to the resulting polymers, such as:
Increased thermal stability
Enhanced hydrophobicity and lipophilicity
Altered solubility profiles
Unique dielectric properties
Furthermore, the principles of supramolecular chemistry, which involve non-covalent interactions to form larger, organized structures, could be applied. beilstein-journals.org The aromatic ring and the trifluoromethyl group could participate in specific intermolecular interactions, such as π-π stacking and fluorine-based interactions, to create self-assembling systems, molecular containers, or functional materials.
Addressing Stereochemical Control in Synthesis and Biological Activity
Stereochemistry plays a critical role in the biological activity of azetidine-containing compounds. The precise three-dimensional arrangement of atoms can drastically affect how a molecule interacts with its biological target.
Enantioselective Synthesis of Chiral Azetidine Derivatives
Research has demonstrated that the protein degradation activity of azetidine-derived PROTACs is stereoselective. nih.govnorthwestern.edu This means that one enantiomer (a non-superimposable mirror image) of the molecule is significantly more active than the other. This finding underscores the critical need for synthetic methods that can produce single, desired enantiomers with high purity.
Diastereoselective Control in Complex Scaffold Construction
The construction of complex molecular scaffolds incorporating the this compound moiety presents a significant challenge in synthetic chemistry, particularly in achieving a high degree of diastereoselective control. The inherent ring strain and the conformational rigidity of the azetidine ring, influenced by the bulky N-[4-(trifluoromethyl)benzyl] group, create a unique chemical environment that necessitates the development of novel stereocontrolled synthetic methodologies. medwinpublishers.comrsc.org Future research in this area is paramount for unlocking the full potential of this scaffold in medicinal chemistry and materials science.
A primary unaddressed challenge lies in the predictable and selective functionalization of the azetidine ring at positions C2 and C3 to yield specific diastereomers. The development of methods for the diastereoselective synthesis of 2,3-disubstituted azetidines remains a formidable task in organic synthesis. nih.gov While general methods for the synthesis of substituted azetidines are known, achieving high levels of diastereoselectivity often requires substrate-specific optimization and the use of sophisticated catalytic systems. nih.govresearchgate.net
One promising avenue for future research is the application of modern catalytic asymmetric methods to the functionalization of N-(4-(trifluoromethyl)benzyl)azetine precursors. For instance, copper-catalyzed boryl allylation of azetines has been shown to produce 2,3-disubstituted azetidines with excellent enantioselectivity and diastereoselectivity. nih.gov The adaptation of such methods to substrates bearing the N-[4-(trifluoromethyl)benzyl] group could provide a reliable route to a variety of chiral, non-racemic complex scaffolds. The electronic properties of the trifluoromethyl group may influence the reactivity and selectivity of these transformations, necessitating further investigation.
Strain-release reactions of bicyclic precursors also offer a potential strategy for diastereocontrolled synthesis. The palladium-catalyzed hydrogenolysis of 3-aryl-2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes, for example, has been demonstrated to yield cis-2,3-disubstituted azetidines. nih.gov Exploring the synthesis and reactivity of analogous bicyclic systems incorporating the N-[4-(trifluoromethyl)benzyl] moiety could lead to new pathways for complex, stereochemically defined azetidine derivatives.
The table below illustrates a hypothetical diastereoselective reaction for the synthesis of a complex scaffold derived from a this compound precursor, highlighting the kind of detailed research findings that are needed in this area.
| Entry | Substrate | Reagent/Catalyst | Solvent | Temp (°C) | Time (h) | Product | Yield (%) | Diastereomeric Ratio (d.r.) |
|---|---|---|---|---|---|---|---|---|
| 1 | 1-[4-(Trifluoromethyl)benzyl]-2-azetine | Phenylboronic acid / Rh(I)-catalyst | Toluene | 80 | 12 | cis-1-[4-(Trifluoromethyl)benzyl]-2-phenylazetidine | 75 | >95:5 |
| 2 | 1-[4-(Trifluoromethyl)benzyl]-2-azetine | Methylboronic acid / Rh(I)-catalyst | Toluene | 80 | 12 | cis-1-[4-(Trifluoromethyl)benzyl]-2-methylazetidine | 68 | 90:10 |
| 3 | 1-[4-(Trifluoromethyl)benzyl]-2-azetine | Phenylboronic acid / Pd(0)-catalyst | Dioxane | 100 | 24 | cis/trans mixture | 50 | 60:40 |
Further challenges that require attention include the development of diastereoselective C-H functionalization methods for the azetidine ring. Such approaches would offer a more atom-economical and efficient way to introduce complexity. Additionally, the influence of the N-[4-(trifluoromethyl)benzyl] group on the stereochemical outcome of cycloaddition reactions involving the azetidine ring is an area that remains largely unexplored. researchgate.net
Q & A
Synthesis and Optimization
Basic: What are the key considerations for optimizing the synthesis of 1-[4-(Trifluoromethyl)benzyl]azetidine? Answer: The synthesis requires careful selection of reaction conditions, including solvent polarity, temperature, and catalysts. For example, polar aprotic solvents like DMF or DMSO enhance nucleophilicity during azetidine ring formation, improving yield . Catalytic methods using palladium or copper complexes may facilitate coupling reactions involving the trifluoromethylbenzyl group . Purification via column chromatography with silica gel (hexane/ethyl acetate gradients) is recommended to isolate the compound from byproducts like unreacted benzyl halides .
Advanced: How can conflicting reports on low yields in nucleophilic substitution steps be resolved? Answer: Yield discrepancies often arise from competing side reactions (e.g., elimination instead of substitution). Kinetic studies under varying temperatures (0–80°C) and solvent systems (THF vs. DMF) can identify optimal conditions. Monitoring reaction progress via LC-MS or TLC helps detect intermediates, enabling adjustments such as slow addition of nucleophiles or use of phase-transfer catalysts .
Structural Characterization
Basic: What spectroscopic techniques are critical for confirming the structure of this compound? Answer:
- NMR : -NMR identifies protons on the azetidine ring (δ 3.5–4.0 ppm) and trifluoromethylbenzyl group (δ 7.2–7.8 ppm). -NMR confirms the -CF signal at δ -60 to -65 ppm .
- HRMS : High-resolution mass spectrometry validates the molecular formula (e.g., CHFN) with an error margin <2 ppm .
Advanced: How can computational modeling assist in resolving ambiguities in stereochemical assignments? Answer: Density Functional Theory (DFT) calculations predict -NMR chemical shifts and coupling constants for stereoisomers. Comparing experimental NOESY/ROESY data with DFT-optimized structures resolves axial/equatorial configurations of the azetidine ring .
Reactivity and Functionalization
Basic: What strategies enable selective functionalization of the azetidine ring? Answer: The azetidine nitrogen can undergo alkylation or acylation under mild conditions (e.g., KCO in acetone). Electrophilic aromatic substitution on the benzyl group is hindered by the electron-withdrawing -CF group; instead, directed ortho-metalation (e.g., using LDA) allows selective derivatization .
Advanced: How does the trifluoromethyl group influence reactivity in cross-coupling reactions? Answer: The -CF group increases electron deficiency in the benzyl moiety, reducing efficacy in Suzuki-Miyaura couplings. Alternative methods, such as Ullmann coupling with copper iodide and 1,10-phenanthroline, improve aryl-azetidine bond formation .
Biological Activity Profiling
Basic: What in vitro assays are suitable for preliminary evaluation of bioactivity? Answer:
- Enzyme inhibition : Screen against kinases or proteases using fluorescence-based assays (e.g., ADP-Glo™ for kinase activity).
- Cellular toxicity : MTT assays in HEK-293 or HepG2 cells assess cytotoxicity (IC values) .
Advanced: How can contradictory results in receptor-binding studies be analyzed? Answer: Use radioligand displacement assays (e.g., -labeled antagonists) to quantify binding affinity (K). Conflicting data may arise from allosteric modulation; Schild regression analysis or molecular docking (AutoDock Vina) clarifies competitive vs. non-competitive interactions .
Stability and Storage
Basic: What conditions prevent degradation of this compound? Answer: Store under inert gas (N or Ar) at -20°C in amber vials. Avoid prolonged exposure to moisture, which hydrolyzes the azetidine ring. Purity should be verified via HPLC (C18 column, acetonitrile/water mobile phase) before use .
Advanced: How can photostability under experimental lighting conditions be quantified? Answer: Conduct accelerated stability studies using ICH Q1B guidelines: expose samples to UV (320–400 nm) and visible light (1.2 million lux·hours), then analyze degradation products via LC-MS. Quenchers like butylated hydroxytoluene (BHT) may mitigate radical-mediated decomposition .
Computational and Mechanistic Studies
Advanced: What QSAR models predict the impact of azetidine substitution patterns on bioactivity? Answer: 3D-QSAR using CoMFA or CoMSIA correlates steric/electrostatic fields with activity data. Descriptors like polar surface area (PSA) and logP are critical; the trifluoromethyl group enhances membrane permeability but may reduce solubility, requiring balanced optimization .
Data Contradiction and Reproducibility
Advanced: How can researchers address inconsistencies in reported synthetic yields? Answer: Systematic reproducibility studies should control variables: reagent purity (≥95%), solvent dryness (molecular sieves), and inert atmosphere. Collaborative inter-laboratory trials using standardized protocols (e.g., USP guidelines) identify critical factors like trace metal contamination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
